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2-(Diethylamino)ethyl methacrylate

Cat. No.: B094231
CAS No.: 105-16-8
M. Wt: 185.26 g/mol
InChI Key: SJIXRGNQPBQWMK-UHFFFAOYSA-N
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Description

Significance of Tertiary Amine Functionality in Polymer Design

The presence of a tertiary amine group in the molecular structure of DEAEMA is central to its utility in polymer science. Tertiary amines are a class of organic compounds that can act as proton acceptors in acidic environments. taylorandfrancis.com This ability to be protonated and deprotonated in response to pH changes is a key feature that polymer scientists exploit. rsc.org

When incorporated into a polymer chain, the tertiary amine groups of DEAEMA impart a pH-responsive character to the material. rsc.org In acidic conditions, the amine groups become protonated, leading to a positive charge on the polymer chain. nih.gov This charge causes electrostatic repulsion between the polymer segments, resulting in the swelling or expansion of the polymer. nih.gov Conversely, in neutral or basic conditions, the amine groups are deprotonated and neutral, allowing the polymer to adopt a more collapsed or hydrophobic state. nih.gov This reversible behavior is a cornerstone of designing intelligent materials for various applications. rsc.org

The reactivity of the tertiary amine also allows for further chemical modifications, such as quaternization, which introduces a permanent positive charge to the polymer, making it soluble in water. specialchem.com This versatility in chemical behavior makes tertiary amine-containing polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) highly valuable in material design.

Overview of pH-Responsive and Stimuli-Responsive Polymers Incorporating DEAEMA

Polymers that exhibit significant changes in their physical or chemical properties in response to environmental triggers are known as stimuli-responsive or "smart" polymers. asianpubs.org Those that specifically respond to changes in pH are termed pH-responsive polymers. asianpubs.org DEAEMA is a prominent monomer used in the creation of such materials. nih.gov

Polymers containing DEAEMA, such as PDEAEMA, are cationic pH-responsive polymers. nih.gov They are known to swell in acidic environments (pH < pKa) due to the protonation of their tertiary amine groups. nih.gov This characteristic makes them particularly interesting for applications where a change in pH can trigger a desired action. nih.gov For example, the difference in pH between healthy tissues (around pH 7.4) and some tumor microenvironments (which can be more acidic) is a key driver for developing pH-responsive drug delivery systems. nih.gov

Beyond pH, some DEAEMA-based polymers also exhibit temperature sensitivity, often referred to as thermo-responsiveness. rsc.org Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) can display a lower critical solution temperature (LCST), meaning it undergoes a phase separation from water as the temperature is raised. rsc.org This dual-responsive nature (to both pH and temperature) expands the potential applications of DEAEMA-based polymers, allowing for more complex and finely-tuned material behaviors. rsc.org

Table 1: Properties of 2-(Diethylamino)ethyl Methacrylate (B99206) (DEAEMA)

PropertyValue
Linear Formula H₂C=C(CH₃)CO₂CH₂CH₂N(C₂H₅)₂
CAS Number 105-16-8
Molecular Weight 185.26 g/mol
Appearance Colorless liquid
Density 0.922 g/mL at 25 °C
Boiling Point 80 °C at 10 mmHg
Refractive Index n20/D 1.444

This table contains data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Context of DEAEMA in Polymer Synthesis Methodologies

The synthesis of polymers containing DEAEMA has evolved with the advancement of polymer chemistry. Initially, conventional free-radical polymerization was a common method. However, this technique offers limited control over the polymer's molecular weight and architecture.

The advent of controlled/"living" radical polymerization (CRP) techniques revolutionized the synthesis of well-defined polymers, including those with DEAEMA. These methods allow for precise control over the polymer chain's length, composition, and architecture.

Key CRP techniques used for DEAEMA polymerization include:

Atom Transfer Radical Polymerization (ATRP): This has been a widely successful method for the controlled polymerization of various monomers, including 2-(dimethylamino)ethyl methacrylate (DMAEMA), a closely related monomer. cmu.edu ARGET (Activators Reconstituted by Electron Transfer) ATRP, a more environmentally friendly version, has been successfully used to synthesize block copolymers of DEAEMA. nih.govresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that has been employed to synthesize well-defined polymers containing tertiary amine functionalities. researchgate.net

Group Transfer Polymerization (GTP): GTP has also been utilized for the controlled polymerization of tertiary amine methacrylates, enabling the creation of block copolymers. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP has been successfully applied to the polymerization of DEAEMA in water, demonstrating its versatility in different solvent systems. acs.org

These advanced polymerization techniques have been instrumental in designing complex polymer architectures, such as block copolymers, which can self-assemble into structures like micelles and polymersomes. rsc.orgnih.gov This level of control is crucial for tailoring the properties of DEAEMA-based materials for specific and sophisticated applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B094231 2-(Diethylamino)ethyl methacrylate CAS No. 105-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3
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InChI Key

SJIXRGNQPBQWMK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCOC(=O)C(=C)C
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Molecular Formula

C10H19NO2
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Related CAS

25119-82-8, 14314-78-4 (hydrochloride)
Record name Poly[2-(diethylamino)ethyl methacrylate]
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Record name 2-(N,N-Diethylamino)ethyl methacrylate
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DSSTOX Substance ID

DTXSID4026713
Record name 2-(Diethylamino)ethyl methacrylate
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Molecular Weight

185.26 g/mol
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Physical Description

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline]
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Record name 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
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Boiling Point

BP: 80 °C at 10 mm Hg
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Density

0.92 g/cu cm at 20 °C
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Vapor Pressure

0.11 [mmHg]
Record name 2-(N,N-Diethylamino)ethyl methacrylate
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Color/Form

Clear, colorless liquid

CAS No.

105-16-8, 25119-82-8
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Record name DIETHYLAMINOETHYL METHACRYLATE
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Melting Point

-65.5 °C (freezing point)
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Synthesis and Polymerization Mechanisms of 2 Diethylamino Ethyl Methacrylate

Controlled Radical Polymerization of DEAEMA

Controlled radical polymerization methods are pivotal for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of DEAEMA

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and low polydispersity. sigmaaldrich.com The process involves the use of a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. sigmaaldrich.comwikipedia.org

The choice of the chain transfer agent (CTA) is crucial for achieving good control over the RAFT polymerization of DEAEMA. Dithioesters, such as 4-cyanopentanoic acid dithiobenzoate (CPADB), have been successfully employed for the controlled polymerization of methacrylates. researchgate.netwesternsydney.edu.au The performance of different CTAs has been compared, and it was found that CPADB, in conjunction with an appropriate initiator like 4,4′-azobis(4-cyanopentanoic acid) (ACPA), provides good control over the polymerization of DEAEMA. researchgate.net The general structure of a RAFT agent consists of a thiocarbonylthio group with R and Z substituents that influence the reaction kinetics and the degree of structural control. sigmaaldrich.com

Table 1: Comparison of Chain Transfer Agents for RAFT Polymerization of DEAEMA

Chain Transfer Agent (CTA)InitiatorSolventTemperature (°C)ObservationsReference
4-cyanopentanoic acid dithiobenzoate (CPADB)4,4′-azobis(4-cyanopentanoic acid) (ACPA)1,4-dioxane (B91453)70Good control over polymerization. researchgate.net
2-cyanoprop-2-yl dithiobenzoate4,4′-azobis(4-cyanopentanoic acid) (ACPA)1,4-dioxane70Compared with CPADB, less effective. researchgate.net

Kinetic investigations of the RAFT polymerization of DEAEMA have demonstrated that the process is well-controlled. Studies have shown a linear increase in the number-average molecular weight (Mn) with monomer conversion, which is a key indicator of a controlled or living polymerization process. researchgate.net Furthermore, the polydispersity indices (PDI) of the resulting polymers are typically low, often below 1.3, indicating a narrow molecular weight distribution. researchgate.netresearchgate.net

The molecular weight of the PDEAEMA can be effectively controlled by adjusting the molar ratio of the monomer to the CTA. researchgate.net The theoretical molecular weight can be calculated using the formula: Mn = ([M]/[RAFT]) * MMonomer * c + M_Raft, where [M] and [RAFT] are the initial concentrations of the monomer and the RAFT agent, respectively, c is the conversion, and M_Monomer and M_Raft are the molecular weights of the monomer and RAFT agent. rsc.org

Table 2: Kinetic Data for RAFT Polymerization of DEAEMA

ParameterObservationSignificanceReference
Molecular Weight vs. ConversionLinear relationshipIndicates a controlled polymerization process. researchgate.net
Polydispersity Index (PDI)Typically < 1.3Narrow molecular weight distribution. researchgate.netresearchgate.net
Control of Molecular WeightAchieved by varying the monomer to CTA ratio.Allows for the synthesis of polymers with targeted molecular weights. researchgate.net

Temperature is a critical parameter in RAFT polymerization, influencing both the rate of polymerization and the degree of control over the final polymer characteristics. For the RAFT polymerization of DEAEMA, it has been observed that increasing the temperature from 60 to 70 °C improves the control over the molecular weight and lowers the PDI. researchgate.net However, a further increase in temperature to 80 °C can lead to a loss of control, highlighting the need to optimize the polymerization temperature. researchgate.net The apparent activation energy of propagation (Ea(Rp)) can be influenced by temperature-induced changes in the RAFT equilibrium. nih.gov

Table 3: Effect of Temperature on RAFT Polymerization of DEAEMA

Temperature (°C)Effect on Molecular Weight ControlEffect on PDIReference
60Moderate controlHigher PDI researchgate.net
70Improved controlLower PDI researchgate.net
80Loss of controlIncreased PDI researchgate.net

The choice of solvent can significantly impact the kinetics and control of RAFT polymerization. For DEAEMA, solvents such as 1,4-dioxane and ethanol (B145695) have been successfully used. researchgate.net The polymerization of DEAEMA in 1,4-dioxane at 70 °C with CPADB as the CTA has been shown to be well-controlled. researchgate.net The solvent can affect the rate of polymerization; for instance, dilution of the polymerization mixture generally leads to a decrease in the polymerization rate. nih.gov While methanol (B129727) and ethanol can be effective solvents for RAFT polymerization, their boiling points must be considered in relation to the reaction temperature. researchgate.net Some studies have shown that solvents like dioxane and xylene can facilitate efficient depolymerization of polymers synthesized by RAFT, which is a reverse consideration but highlights the solvent's role in the polymer's stability. nih.gov

Atom Transfer Radical Polymerization (ATRP) of DEAEMA

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of a wide range of monomers, including DEAEMA. This method typically involves a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.educapes.gov.br

The synthesis of well-defined PDEAEMA has been achieved using ATRP, yielding polymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu Kinetic studies have confirmed that the block copolymer formation of DEAEMA with other monomers via ATRP is a controlled process, with the molecular weight increasing linearly with conversion. cmu.edu Activators regenerated by electron transfer (ARGET) ATRP has also been employed for the polymerization of DEAEMA, which allows for a reduction in the amount of catalyst required. nih.gov

Catalyst Systems and Ligand Effects (e.g., CuCl, 1,1,4,7,10,10-Hexamethyltriethylenetetraamine)

The success of DEAEMA polymerization via ATRP is highly dependent on the catalyst system, which consists of a transition metal salt, typically a copper(I) halide like copper(I) chloride (CuCl) or copper(I) bromide (CuBr), and a complexing ligand. mcmaster.caresearchgate.net The ligand's role is to solubilize the transition metal salt and adjust the redox potential of the copper complex, which in turn influences the polymerization rate and control. cmu.edu

For DEAEMA, multidentate amine ligands are particularly effective. cmu.edu 1,1,4,7,10,10-Hexamethyltriethylenetetraamine (HMTETA) is a tetradentate amine ligand that, when complexed with CuBr, forms an active catalytic complex for the ATRP of DEAEMA. capes.gov.brsigmaaldrich.com The use of HMTETA can lead to faster polymerization rates compared to more traditional bipyridine-based ligands. cmu.edu This enhanced rate is attributed to the lower redox potential of the copper-amine complex, which facilitates the activation of dormant halide-terminated polymer chains. cmu.edu

However, side reactions can be a challenge. The tertiary amine functionality of the DEAEMA monomer can undergo quaternization by the alkyl halide initiator or the halide-terminated polymer chain, leading to chain termination. researchgate.net Research has shown that using a chloride-based system (CuCl) can help suppress this side reaction compared to bromide-based systems. mcmaster.caresearchgate.net The choice of initiator is also crucial; for instance, ethyl 2-bromoisobutyrate has been successfully used in these systems. capes.gov.br

Table 1: Representative Catalyst Systems for ATRP of DEAEMA

CatalystLigandInitiatorKey ObservationReference
CuBr1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)Ethyl 2-bromoisobutyrateEffective for copolymerization of DEAEMA. capes.gov.br
CuClTris[2-(N,N-dimethylamino)ethyl]amine-Helped to suppress chain termination via quaternization. mcmaster.caresearchgate.net
CuBr2,2′-bipyridine (Bpy)Methyl α-bromophenylacetate (MBP)Achieved narrow molecular weight distribution (~1.2). capes.gov.br

This table is interactive. Click on the headers to sort.

Advantages for Narrow Polydispersity Index and Well-Defined Block Copolymers

A primary advantage of using ATRP for DEAEMA is the ability to produce polymers with a narrow polydispersity index (PDI), typically below 1.5. cmu.edu This indicates that the polymer chains are of similar length, a hallmark of a controlled polymerization process. The "living" nature of ATRP, where the polymer chains retain their active terminal halogen, allows for the synthesis of more complex macromolecular architectures, most notably block copolymers. cmu.edunih.gov

Well-defined amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can be readily synthesized. mcmaster.ca For example, a poly(methyl acrylate) macroinitiator can be chain-extended with DEAEMA to create poly(methyl acrylate)-block-poly(2-(diethylamino)ethyl methacrylate). mcmaster.ca Similarly, triblock copolymers such as mPEG-b-PDEAEMA-b-PMMA have been synthesized via Activators Regenerated by Electron Transfer (ARGET) ATRP, a variant that uses a reducing agent to regenerate the activator, allowing for lower catalyst concentrations. nih.gov The resulting block copolymers exhibit unimodal and symmetric GPC traces, confirming their uniformity and low PDI values, often below 1.4. nih.gov This precise control over polymer architecture is crucial for applications where self-assembly and specific nanostructures are desired. nih.govnie.edu.sg

Nitroxide-Mediated Polymerization (NMP) of DEAEMA

NMP is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the propagating polymer chain. wikipedia.org This process, often described as "living," allows for the synthesis of polymers with controlled molecular weight, low dispersity, and complex architectures without the use of metal catalysts. acs.org

Initiating Systems and Comonomer Effects (e.g., acrylonitrile)

The NMP of DEAEMA can be initiated through two main approaches: a unimolecular system using an alkoxyamine initiator or a bicomponent system. acs.orgicp.ac.ru An example of a unimolecular initiator is n-hydroxysuccinimidyl BlocBuilder (NHS-BB). acs.org A common bicomponent system consists of a conventional radical initiator, such as 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), combined with a stable nitroxide, like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). acs.org

Achieving good control over the polymerization of methacrylates like DEAEMA via NMP can be challenging. To improve control and ensure livingness, a small amount of a comonomer, such as acrylonitrile (B1666552) (AN) or styrene (B11656) (S), is often added. acs.orgresearchgate.net The presence of acrylonitrile in the NMP of DEAEMA in water has been shown to facilitate a well-controlled polymerization. acs.orgepa.gov

Hydrolytic Stability of DEAEMA Under NMP Conditions

The polymerization of DEAEMA is often conducted in aqueous media at elevated temperatures (e.g., 90 °C). acs.org Under these conditions, the ester group of the methacrylate (B99206) monomer is susceptible to hydrolysis. However, studies have shown that DEAEMA exhibits greater resistance to hydrolysis compared to similar monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) under typical NMP conditions. researchgate.net The hydrolytic stability is a key factor that is influenced by parameters such as temperature and pH. acs.org The transesterification of DEAEMA with primary alcohols like methanol can also occur, leading to the formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol, a side reaction that can be minimized by using an equimolar monomer-to-alcohol ratio. rsc.org

Livingness and Molar Dispersity Control in NMP

NMP of DEAEMA, particularly with the addition of a comonomer like acrylonitrile, demonstrates excellent livingness. acs.org This is evidenced by a linear evolution of the molar mass distribution with monomer conversion and the achievement of low molar dispersity (PDI). acs.orgresearchgate.net The reversible capping of the growing polymer chain by the nitroxide radical (the persistent radical effect) minimizes irreversible termination reactions, allowing the chains to grow uniformly. wikipedia.org This controlled process enables the subsequent synthesis of block copolymers. For instance, a DEAEMA-based macroinitiator can be chain-extended with other monomers like methyl methacrylate and styrene in a one-pot process to form diblock copolymers. acs.org

Table 2: NMP Systems for DEAEMA Polymerization in Water

Initiating SystemComonomerKey OutcomeReference
n-hydroxysuccinimidyl BlocBuilder (NHS-BB)Acrylonitrile (AN)Well-controlled polymerization, excellent livingness. acs.orgresearchgate.net
VA-044 / SG1 NitroxideAcrylonitrile (AN)Low molar dispersity, successful chain extension. acs.orgresearchgate.net

This table is interactive. Click on the headers to sort.

Group Transfer Polymerization (GTP) for DEAEMA-based Systems

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers, discovered in 1983. uobasrah.edu.iq It operates at or above room temperature and involves the repeated addition of a monomer to a growing polymer chain that possesses a silyl (B83357) ketene (B1206846) acetal (B89532) as the active terminal group. uobasrah.edu.iq

The process requires a catalyst, which can be either nucleophilic or electrophilic. uobasrah.edu.iq Nucleophilic catalysts, such as tris(dimethylamino)sulfonium bifluoride, are effective at very low concentrations. uobasrah.edu.iq Lewis acids like zinc halides can also serve as catalysts. uobasrah.edu.iq The initiator is a silyl ketene acetal, for example, methyl trimethylsilyl (B98337) dimethyl ketene acetal. uobasrah.edu.iq A key feature of GTP is the transfer of the silyl group from the growing chain end to the incoming monomer during the addition step. uobasrah.edu.iq This mechanism allows for the synthesis of polymers with highly controlled molecular weights and low polydispersities (PDI values can be as low as 1.03). utexas.edu Due to its living nature, GTP is an excellent method for creating block copolymers and other complex polymer architectures. utexas.eduillinois.edu While highly effective for methacrylates in general, the application of GTP to DEAEMA requires stringent anhydrous conditions, as the silyl ketene acetal initiator is sensitive to protic impurities like water, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq

Conventional Free Radical Polymerization of DEAEMA

Conventional free radical polymerization is a primary method for synthesizing polymers from DEAEMA. emu.edu.tr This process involves the use of initiators to create free radicals that propagate through the monomer units, forming polymer chains.

Initiator Systems and Reaction Conditions

The choice of initiator and reaction conditions significantly influences the polymerization process and the properties of the resulting polymer. Various initiator systems have been explored for the free radical polymerization of DEAEMA.

Commonly used initiators include azo compounds like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and persulfates such as potassium persulfate. emu.edu.trrsc.org For instance, the polymerization of DEAEMA can be initiated by AIBN at temperatures around 70°C. rsc.org Another approach involves using a bicomponent initiating system, such as 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) as the initiator and N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) as the nitroxide, which has been successfully used in water at 90°C. researchgate.netacs.org

The reaction can be carried out in various solvents, including tetrahydrofuran (B95107) and methanol. emu.edu.trrsc.org The choice of solvent can be critical, as some, like primary alcohols, can lead to side reactions such as transesterification, where DEAEMA reacts with the alcohol to form methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org This competitive reaction can be influenced by the molar ratio of DEAEMA to the alcohol and the initiator concentration. rsc.org For example, a high molar ratio of methanol to DEAEMA (46:1) can result in a significant proportion of MMA in the final copolymer, while an equimolar ratio can largely avoid this side reaction. rsc.org

Photopolymerization, initiated by UV light, is another method used for DEAEMA polymerization, often in the presence of a photoinitiator. researchgate.netrsc.org The efficiency of photopolymerization depends on a combination of the photoinitiator's characteristics, such as its absorption spectrum and quantum yield for dissociation, and the properties of the light source. rsc.org

Below is a table summarizing various initiator systems and reaction conditions for the conventional free radical polymerization of DEAEMA:

Initiator SystemSolventTemperature (°C)Key Findings
2,2'-Azobis(2-methylpropionitrile) (AIBN)Methanol70Competition between transesterification and polymerization was observed, influenced by the DEAEMA:methanol molar ratio. rsc.org
Potassium persulfateWaterNot specifiedUsed for the synthesis of cross-linked hydrogels. emu.edu.tr
2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) / N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)Water90Achieved well-controlled polymerization with low molar dispersity. researchgate.netacs.org
n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamineWater90Performed successfully without the need for excess nitroxide. researchgate.netacs.org
PhotopolymerizationDimethylformamide (DMF) or Acetonitrile (B52724) (ACN)Not specifiedUsed to synthesize cross-linked polymers with varying textural properties. researchgate.net

Impact of Crosslinking Degree on Polymer Properties

The degree of crosslinking is a critical parameter that significantly affects the properties of DEAEMA polymers, particularly hydrogels. Crosslinking agents, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), are introduced during polymerization to create a three-dimensional network structure. emu.edu.trillinois.edu

The concentration of the crosslinking agent directly influences the polymer's swelling behavior, mechanical strength, and porous structure. nih.govnih.govresearchgate.net Generally, increasing the crosslinking degree leads to:

Decreased Swelling Capacity: A higher crosslinking density restricts the movement of polymer chains, reducing the amount of water the hydrogel can absorb. researchgate.netmdpi.com

Increased Mechanical Strength: A more densely crosslinked network results in a stronger and harder gel. researchgate.netmdpi.com However, at very high concentrations, the material can become brittle. researchgate.net

For instance, in the synthesis of poly(DEAEMA-co-EGDMA) polymers, surface areas were found to decrease drastically with an increasing monomer-to-crosslinker ratio, which corresponds to a lower crosslinking degree. researchgate.net This is attributed to the formation of polymeric matrices with wider pores. researchgate.net Conversely, a higher concentration of the crosslinking agent N,N'-methylenebisacrylamide (NMBA) in poly(acrylic acid-co-methyl methacrylate) hydrogels led to a stronger gel with lower water content. researchgate.net

The following table illustrates the general impact of crosslinking degree on DEAEMA polymer properties:

PropertyEffect of Increasing Crosslinking DegreeRationale
Swelling CapacityDecreasesRestricted polymer chain mobility reduces water uptake. researchgate.netmdpi.com
Mechanical StrengthIncreases (up to a point)A denser network provides greater structural integrity. researchgate.netmdpi.com
PorosityDecreasesLess space is available for pore formation within the denser network. nih.govnih.gov
Pore SizeDecreasesThe network mesh size becomes smaller with more crosslinks. researchgate.netresearchgate.net
Glass Transition TemperatureIncreasesReduced molecular mobility due to constraints imposed by crosslinks. illinois.edu

Role of Porogen and Solvent in Polymer Morphology

The choice of porogen and solvent during polymerization plays a crucial role in determining the final morphology, including the pore structure and surface area, of DEAEMA polymers. researchgate.netnih.gov A porogen is a substance that, while soluble in the initial monomer mixture, is a poor solvent for the resulting polymer, leading to phase separation and the formation of pores. nih.gov

The interplay between the solvent and porogen influences the formation of the polymer network. Key factors include:

Solvent Polarity and Viscosity: The use of different solvents, such as dimethylformamide (DMF) and acetonitrile (ACN), can lead to polymers with distinct properties. researchgate.net A solvent with low viscosity may favor the formation of narrower pores. researchgate.net

Porogen Type and Concentration: Polymeric porogens, like polyethylene (B3416737) glycol (PEG), can be used to control the pore structure. researchgate.net The absence of a porogen or the use of an inappropriate one can result in a non-porous or bulk structure. researchgate.netnih.gov The concentration of the porogen is also critical; increasing the porogen concentration generally leads to an increase in pore volume and size. nih.gov

Thermodynamic Compatibility: The degree of thermodynamic incompatibility between the polymer and the porogen, often estimated using Hildebrand solubility parameters, dictates the extent of phase separation. nih.gov A greater difference in solubility parameters promotes more significant phase separation and the formation of larger pores. nih.govnih.gov

For example, in the synthesis of DEAEMA-co-EGDMA polymers, using PEG as a porogen significantly affected the textural properties. researchgate.net The absence of the porogen resulted in narrower pores that, while contributing to the surface area, were not accessible to large molecules. researchgate.net Similarly, in the polymerization of other methacrylates, the choice of porogenic solvent was found to be critical; alcohols tended to produce macroporous monoliths, while solvents like acetone (B3395972) or ethyl acetate (B1210297) resulted in smaller or no pores. nih.gov

The table below summarizes the influence of different porogens and solvents on polymer morphology:

Solvent/Porogen SystemEffect on Polymer Morphology
Dimethylformamide (DMF) as solvent researchgate.netInfluences the resulting textural properties of the polymer. researchgate.net
Acetonitrile (ACN) as solvent researchgate.netLeads to different polymer properties compared to DMF. researchgate.net
Poly(ethylene glycol) (PEG) as porogen researchgate.netSignificantly affects pore structure and protein adsorption capacity. researchgate.net
Absence of porogen researchgate.netFavors the formation of narrower pores, contributing to surface area but limiting accessibility for large molecules. researchgate.net
Toluene as porogen mdpi.comPromotes the formation of mesopores. mdpi.com
Mixture of decanol (B1663958) and benzyl (B1604629) alcohol as porogen mdpi.comFavors the creation of macropores. mdpi.com

Graft Polymerization and Surface Modification with DEAEMA

Graft polymerization is a versatile technique used to modify the surfaces of various substrates by covalently attaching poly(DEAEMA) chains. This method imparts new properties to the original material, such as pH-responsiveness or biocompatibility.

Radiation-Induced Grafting onto Polymer Substrates (e.g., Silicone Rubber)

Radiation-induced grafting is a powerful method for modifying the surfaces of inert polymers like silicone rubber. This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create active sites (free radicals) on the substrate surface. These active sites then initiate the polymerization of DEAEMA monomers, leading to the growth of grafted polymer chains.

A study on the gamma-ray induced grafting of DEAEMA onto silicone rubber films demonstrated the successful modification of the surface. The process typically involves immersing the silicone rubber substrate in a solution of DEAEMA monomer and then exposing it to a radiation source. The degree of grafting can be controlled by varying parameters such as the radiation dose, dose rate, and monomer concentration. The grafted poly(DEAEMA) layer can impart pH-sensitive properties to the silicone rubber, making it a "smart" material that can respond to changes in its environment.

Post-Polymerization Modification Strategies (e.g., Betainization)

Post-polymerization modification involves chemically altering the synthesized poly(DEAEMA) to introduce new functional groups and, consequently, new properties. A notable example is betainization, which converts the tertiary amine groups of DEAEMA into zwitterionic betaine (B1666868) structures.

This transformation is typically achieved by reacting the poly(DEAEMA) with a suitable reagent, such as 1,3-propanesultone. The reaction results in a polymer with both a positive (quaternary ammonium) and a negative (sulfonate) charge on the same repeating unit. Polybetaines are known for their excellent biocompatibility and anti-fouling properties, which are highly desirable for biomedical applications. The betainization of poly(DEAEMA) brushes on a surface can significantly enhance its resistance to protein adsorption and cell adhesion.

Computational and Mechanistic Studies in DEAEMA Polymerization

The polymerization of this compound (DEAEMA) has been the subject of detailed computational and mechanistic investigations to understand and control the reaction pathways, particularly in the presence of alcohols which can introduce competing side reactions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been employed to elucidate the reaction mechanism of a significant side reaction that can occur during the polymerization of DEAEMA in alcohol solvents: transesterification. When DEAEMA is in the presence of an alcohol, such as methanol, it can undergo a transesterification reaction to form methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org

Computational studies using DFT have revealed that the mechanism for this alcoholysis reaction is not straightforward but involves the cooperative effect of the alcohol. rsc.org DFT calculations help to model the transition states and energy barriers of the proposed reaction pathways, providing insight into the most favorable mechanism. This theoretical approach is crucial for understanding the underlying chemical processes that compete with the desired polymerization reaction, offering a molecular-level view that is often inaccessible through experimental means alone.

In Situ Spectroscopic Analysis of Polymerization Kinetics

The kinetics of reactions involving DEAEMA have been effectively monitored using in situ spectroscopic techniques, with proton nuclear magnetic resonance (¹H-NMR) being a particularly powerful tool. rsc.org This method allows for real-time tracking of the concentrations of reactants and products directly in the reaction vessel, providing a dynamic view of the process.

For the transesterification of DEAEMA with methanol, in situ ¹H-NMR measurements have been used to establish the kinetics of this competing reaction. rsc.org The data obtained from these spectroscopic analyses have shown the transesterification to follow second-order kinetics. rsc.org Furthermore, this technique enables the determination of key kinetic parameters, such as the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Eₐ), which quantitatively describe the temperature dependence of the reaction rate. rsc.org

Competition Between Transesterification and Polymerization in Alcohols

When conducting the free-radical polymerization of DEAEMA in a primary alcohol like methanol, a direct competition arises between the intended polymerization of the DEAEMA monomer and its transesterification into methyl methacrylate (MMA). rsc.org The newly formed MMA can then participate in the polymerization, leading to the formation of a poly(DEAEMA-co-MMA) copolymer instead of the intended poly(DEAEMA) homopolymer. rsc.org

The balance between these two competing reactions can be controlled by manipulating the reaction conditions. The molar ratio of DEAEMA to the alcohol solvent is a critical factor. Studies using 2,2-azobis(2-methylpropionitrile) (AIBN) as an initiator at 70 °C have demonstrated this effect clearly. rsc.org

Table 1: Effect of DEAEMA:Methanol Molar Ratio on Copolymer Composition

DEAEMA : Methanol Molar RatioResulting MMA in Copolymer (Fₘₘₐ)Outcome
1 : 4660 mol%Significant transesterification leads to a high proportion of MMA in the final copolymer. rsc.org
1 : 12 mol%Transesterification is largely suppressed, resulting in a polymer composed almost entirely of DEAEMA units. rsc.org

As shown in the table, a large excess of methanol (a 1:46 molar ratio of DEAEMA to methanol) results in extensive transesterification, with the final copolymer containing 60 mol% of MMA units. rsc.org Conversely, when an equimolar ratio of DEAEMA to methanol is used, the transesterification side reaction is effectively avoided, and the resulting polymer contains only 2 mol% MMA. rsc.org The composition can also be influenced by adjusting the molar ratio of the monomer (DEAEMA) to the initiator (AIBN). rsc.org This understanding provides a clear methodology for synthesizing either well-defined poly(DEAEMA) or poly(DEAEMA-co-MMA) copolymers when using primary alcohols as solvents. rsc.org

Copolymerization of 2 Diethylamino Ethyl Methacrylate

Block Copolymer Synthesis and Architectures

Block copolymers containing PDEAEMA are of significant interest due to their ability to self-assemble into complex nanostructures. nih.govmdpi.comresearchgate.net The precise control over polymerization methods allows for the synthesis of block copolymers with well-defined segments and architectures, leading to a wide range of applications.

pH/Thermo-Responsive Block Copolymers

A notable class of DEAEMA-containing copolymers are those that exhibit dual responsiveness to both pH and temperature. A prime example is the diblock copolymer of poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) (PDEAEMA-b-PNIPAM). asianpubs.org

PDEAEMA is a pH-responsive polymer with a pKa of approximately 7.3. asianpubs.org Below this pKa, the tertiary amine groups become protonated, rendering the polymer hydrophilic. Above the pKa, it is deprotonated and hydrophobic. asianpubs.org PNIPAM, on the other hand, is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST) in water. asianpubs.orgconsensus.app

The synthesis of well-defined PDEAEMA-b-PNIPAM can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. asianpubs.orgresearchgate.net In a typical synthesis, a PDEAEMA macro-chain transfer agent (macro-CTA) is first prepared, which is then used to polymerize N-isopropylacrylamide, yielding the diblock copolymer. asianpubs.org

The resulting PDEAEMA-b-PNIPAM copolymers are "doubly hydrophilic" at low pH and low temperatures but can be induced to form core-shell micelles by adjusting either the pH or the temperature. asianpubs.org For instance, at a pH below the pKa of PDEAEMA and a temperature above the LCST of PNIPAM, the copolymer will self-assemble into micelles with a hydrophobic PNIPAM core and a hydrophilic, protonated PDEAEMA corona. Conversely, at a pH above the pKa and a temperature below the LCST, micelles with a hydrophobic PDEAEMA core and a hydrophilic PNIPAM corona are formed. asianpubs.org

The responsive behavior of these copolymers can be fine-tuned by altering the block lengths. For example, the LCST of the PNIPAM block can be influenced by the pH of the solution due to the proximity of the PDEAEMA block. asianpubs.orgresearchgate.net At pH 3.0, the LCST of a PDEAEMA-b-PNIPAM copolymer was observed at approximately 37°C, which is higher than that of pure PNIPAM. This shift is attributed to the hydrophilic nature of the protonated PDEAEMA block. asianpubs.org At a more neutral pH of 7.4, the LCST decreases to around 33°C. asianpubs.org

Copolymer SystemStimuliResponsive Behavior
PDEAEMA-b-PNIPAMpH, TemperatureForms core-shell micelles with either a PNIPAM or PDEAEMA core depending on conditions. asianpubs.org

Amphiphilic Block Copolymers for Self-Assembly

Amphiphilic block copolymers containing a hydrophilic PDEAEMA block and a hydrophobic block can self-assemble in aqueous solution to form various nanostructures, such as micelles and polymersomes. nih.govmdpi.comnih.gov These structures have garnered significant attention for their potential in various applications.

Diblock copolymers are the simplest form of amphiphilic block copolymers. mdpi.com Examples include poly(this compound)-block-poly(methyl methacrylate) (PDEAEMA-b-PMMA) and poly(poly(ethylene glycol) methyl ether methacrylate)-block-poly(this compound) (PPEGMA-b-PDEAEMA). nih.gov

The synthesis of these diblock copolymers is often accomplished using controlled polymerization techniques like Activators Reconstituted by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP). nih.govresearchgate.net For PDEAEMA-b-PMMA, the polymerization can be initiated with a small molecule initiator like ethyl 2-bromobutyrate. nih.gov Similarly, PPEGMA-b-PDEAEMA can be synthesized via ARGET ATRP. nih.gov The molecular weight and its distribution can be characterized by techniques such as gel permeation chromatography (GPC) and proton nuclear magnetic resonance (¹H NMR). nih.gov

In aqueous solution, these diblock copolymers self-assemble into core-shell micelles. For PDEAEMA-b-PMMA, the hydrophobic PMMA block forms the core, while the PDEAEMA block forms the pH-responsive shell. nih.govresearchgate.net At acidic pH, the protonated PDEAEMA shell becomes hydrophilic and expands due to electrostatic repulsion, while at basic pH, it deprotonates, becomes hydrophobic, and collapses onto the core. nih.gov For PPEGMA-b-PDEAEMA, the permanently hydrophilic PPEGMA block forms the outer shell, providing stability, while the PDEAEMA block forms the inner shell or part of the core, depending on the pH. nih.gov

Diblock CopolymerHydrophilic BlockHydrophobic BlockSynthesis Method
PDEAEMA-b-PMMAPDEAEMA (pH-dependent)PMMAARGET ATRP nih.govresearchgate.net
PPEGMA-b-PDEAEMAPPEGMAPDEAEMA (pH-dependent)ARGET ATRP nih.gov

Triblock copolymers offer more complex architectures and functionalities. mdpi.comnih.gov A representative example is methoxy (B1213986) poly(ethylene glycol)-block-poly(this compound)-block-poly(methyl methacrylate) (mPEG-b-PDEAEMA-b-PMMA). nih.govcd-bioparticles.net

The synthesis of such triblock copolymers can also be achieved via ARGET ATRP, using a macroinitiator. nih.gov For instance, a brominated mPEG (mPEG-Br) can be used to sequentially polymerize DEAEMA and then MMA. nih.gov This results in an ABA-type triblock copolymer where the central B block is PDEAEMA, and the two outer A blocks are mPEG and PMMA.

These triblock copolymers self-assemble into micelles with a core-shell-corona structure. The hydrophobic PMMA block forms the core, the pH-responsive PDEAEMA block forms the inner shell, and the hydrophilic mPEG block forms the outer corona. nih.gov The mPEG corona provides steric stabilization to the micelles in biological environments. The pH-responsive PDEAEMA shell can be used to control the release of encapsulated substances. nih.gov At neutral or basic pH, the PDEAEMA shell is collapsed, retaining the cargo. In an acidic environment, the shell protonates and swells, leading to the release of the payload. nih.gov

Triblock CopolymerBlock ABlock BBlock CSynthesis Method
mPEG-b-PDEAEMA-b-PMMAmPEG (hydrophilic)PDEAEMA (pH-responsive)PMMA (hydrophobic)ARGET ATRP nih.gov

Synthesis of Copolymers with Controlled Architectures (e.g., Graft Copolymers)

Beyond linear block copolymers, DEAEMA can be incorporated into more complex architectures, such as graft copolymers. researchgate.netisc.acrsc.org Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain.

One method to synthesize graft copolymers involves the "grafting from" approach, where initiator sites are created along a polymer backbone, from which the side chains are then grown. For example, ethyl cellulose-graft-poly(this compound) (EC-g-PDEAEMA) copolymers have been synthesized via ATRP. researchgate.netisc.ac In this process, the ethyl cellulose (B213188) backbone is first modified to introduce ATRP initiating sites. Subsequently, DEAEMA is polymerized from these sites, resulting in a graft copolymer with a cellulosic backbone and PDEAEMA side chains. researchgate.netisc.ac

Another example involves the synthesis of silicone rubber-graft-PDEAEMA, where radiation-induced grafting is employed. researchgate.net This method utilizes high-energy radiation to create reactive sites on the silicone rubber backbone, which then initiate the polymerization of DEAEMA. researchgate.net

These graft copolymers can also self-assemble into micelles in a selective solvent. For EC-g-PDEAEMA, the amphiphilic nature drives the formation of micelles in acidic aqueous media, with the hydrophobic ethyl cellulose backbone forming the core and the hydrophilic, protonated PDEAEMA grafts forming the shell. isc.ac The critical micelle concentration (CMC) of these graft copolymers is influenced by the length and density of the PDEAEMA grafts. isc.ac

Copolymerization with Hydrophilic and Hydrophobic Monomers

DEAEMA can be copolymerized with a wide range of both hydrophilic and hydrophobic monomers to create random or block copolymers with tailored properties. These copolymerizations are often carried out using controlled radical polymerization techniques to ensure well-defined products.

The choice of comonomer and the copolymer architecture (random vs. block) significantly impacts the final properties and potential applications of the resulting material.

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of comonomers are essential parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the addition of the same or the other monomer. These ratios, denoted as r1 and r2, determine the composition and microstructure of the resulting copolymer.

In the free radical copolymerization of 2-(diisopropylamino)ethyl methacrylate (B99206) (DPA), an analogue of DEAEMA, with methyl methacrylate (MMA) and styrene (B11656) (ST), the reactivity ratios were determined using the Kelen-Tüdős (K-T) and Tidwell-Mortimer (T-M) methods. For the MMA/DPA system, the copolymerization is nearly ideal, with reactivity ratios close to unity (r_MMA = 0.99 and r_DPA = 1.00 by K-T). researchgate.net In contrast, the copolymerization of ST with DPA shows a tendency towards block-like structures, with reactivity ratios of r_ST = 2.74 and r_DPA = 0.54 (K-T). researchgate.net

For the copolymerization of DEAEMA with PEGylated methacrylates, such as 2-ethoxyethyl methacrylate (EEMA1) and poly(ethylene glycol) methyl ether methacrylate (PEGMA23), the reactivity ratios have been estimated. In p-dioxane at 70 °C, the reactivity ratios were found to be r_DEAEMA = 0.61 ± 0.06 and r_EEMA1 = 0.92 ± 0.09, and r_DEAEMA = 0.71 ± 0.15 and r_PEGMA23 = 1.05 ± 0.21. researchgate.net The reactivity of the tertiary amine methacrylate monomers, including DEAEMA, was observed to be higher compared to butyl methacrylate (BMA) when copolymerized with PEGylated methacrylates, which is attributed to the formation of a cyclic intermediate. rsc.org

The reactivity ratios for the copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA), a closely related monomer, with various comonomers in different solvents have also been reported. For the DMAEMA/MMA system, the reactivity ratios were found to be r_DMAEMA = 1.13 and r_MMA = 1.07 in chloroform, indicating a nearly ideal random copolymerization. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of DEAEMA and its Analogs with Various Comonomers

Monomer 1 Monomer 2 r1 r2 Method Reference
MMA DPA 0.99 1.00 Kelen-Tüdős researchgate.net
ST DPA 2.74 0.54 Kelen-Tüdős researchgate.net
DEAEMA EEMA1 0.61 ± 0.06 0.92 ± 0.09 - researchgate.net
DEAEMA PEGMA23 0.71 ± 0.15 1.05 ± 0.21 - researchgate.net
DMAEMA MMA 1.13 1.07 Kelen-Tüdős researchgate.net

Influence of Solvent on Copolymer Composition

The choice of solvent can significantly influence the composition of copolymers containing DEAEMA. This effect is often attributed to the polarity of the solvent and its interaction with the monomers. For the copolymerization of DEAEMA with methyl methacrylate (MMA), a higher content of DEAEMA is incorporated into the copolymer when a more polar solvent is used. rsc.org

A notable example of solvent influence is the reaction of DEAEMA in the presence of methanol (B129727). Methanol can act as a transesterification agent for DEAEMA, leading to the in-situ formation of methyl methacrylate (MMA) and 2-(diethylamino)ethanol. rsc.org This side reaction directly competes with the polymerization process and alters the final copolymer composition. The extent of this transesterification and its impact on the copolymer composition is dependent on the molar ratio of DEAEMA to methanol. In experiments conducted at 70 °C with 2,2-azobis(2-methylpropionitrile) (AIBN) as the initiator, a high methanol to DEAEMA molar ratio (46:1) resulted in a copolymer with a large proportion of MMA units (F_MMA = 60 mol%). rsc.org Conversely, when an equimolar ratio of DEAEMA and methanol was used, the transesterification was largely avoided, and the resulting copolymer contained only 2 mol% of MMA. rsc.org This demonstrates that the solvent can not only influence monomer reactivity through polarity effects but also by directly participating in side reactions that alter the monomer feed composition.

The nature of the solvent also affects the reactivity ratios in the copolymerization of the related monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), with MMA. In chloroform, the reactivity ratios are r_DMAEMA = 1.13 and r_MMA = 1.07, while in the less polar solvent 1,4-dioxane (B91453), the values change to r_DMAEMA = 0.96 and r_MMA = 0.42. researchgate.net In the more polar solvent dimethylformamide, the reactivity ratios are r_DMAEMA = 0.93 and r_MMA = 0.85. researchgate.net These variations highlight the sensitivity of the copolymerization behavior of amino-containing methacrylates to the reaction medium.

Aqueous Copolymerization Strategies

The polymerization of DEAEMA in aqueous media is of great interest for biomedical and other applications. However, the hydrolytic stability of the monomer and control over the polymerization process are key challenges. Nitroxide-mediated polymerization (NMP) has been successfully employed for the aqueous polymerization of DEAEMA at 90 °C. acs.org To achieve controlled polymerization and good livingness, a small amount of a comonomer like acrylonitrile (B1666552) (AN) is often included. acs.org The polymerization can be initiated using systems like n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine or a bicomponent system of 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) and N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). acs.org Such strategies allow for the synthesis of well-defined block copolymers, for instance, by chain extension of the resulting poly(DEAEMA-co-AN) macroinitiator with monomers like methyl methacrylate (MMA) and styrene (S) in a one-pot process. acs.org

Reversible addition-fragmentation chain transfer (RAFT) polymerization is another powerful technique for the aqueous synthesis of DEAEMA-containing copolymers. Homopolymers of the related monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), have been synthesized directly in aqueous media via RAFT, yielding polymers with low molar mass dispersity. researchgate.net These well-defined homopolymers can then be used as macro chain transfer agents for the miniemulsion RAFT polymerization of other monomers to create block copolymers. researchgate.net Furthermore, aqueous RAFT polymerization has been utilized to synthesize block and statistical copolymers of DMAEMA with glycomonomers like 2-(α-D-mannopyranosyloxy)ethyl methacrylate (ManEMA). rsc.org The resulting copolymers have shown potential in biomedical applications.

Interpenetrating Polymer Networks (IPNs) Incorporating DEAEMA-based Polymers

Interpenetrating polymer networks (IPNs) are a class of polymer blends where at least one polymer is synthesized and/or crosslinked in the immediate presence of the other. IPNs based on DEAEMA polymers combine the properties of the individual networks and can exhibit unique morphologies and swelling behaviors.

Synthesis and Phase-Separated Structures

The synthesis of IPNs containing polymers of amino-methacrylates often involves a sequential method. For instance, novel IPNs based on poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and polyacrylamide (PAAm) have been prepared by first forming a crosslinked PAAm network, followed by the in-situ crosslinking polymerization of DMAEMA within the PAAm network. nih.gov This sequential synthesis leads to the formation of phase-separated structures at the nanometer scale. nih.gov

Scanning electron microscopy (SEM) of these PDMAEMA/PAAm IPNs reveals the presence of distinct PDMAEMA domains within the continuous PAAm matrix. nih.gov The size and distribution of these domains are influenced by the composition of the IPN. For an IPN with a lower PDMAEMA content (φ_PDMAEMA = 0.26), the PDMAEMA domains are approximately 30 nm in size. nih.gov As the proportion of PDMAEMA increases (φ_PDMAEMA = 0.52), the domain size grows to over 200–400 nm, and the number of these domains within the PAAm matrix also increases. nih.gov This demonstrates that the morphology and the extent of phase separation in these IPNs can be controlled by adjusting the relative amounts of the constituent polymers.

Semi-interpenetrating polymer networks (semi-IPNs) based on poly(dimethylsiloxane) (PDMS) and PDMAEMA have also been synthesized. researchgate.net In this case, the PDMAEMA is incorporated into a crosslinked PDMS network. Characterization by techniques such as infrared spectrometry, differential scanning calorimetry, and thermogravimetric analysis confirms the presence of PDMAEMA within the semi-IPN structure. researchgate.net

Influence of Composition on Swelling Behavior

For hydrogels composed of poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate), the swelling ratio and the lower critical solution temperature (LCST) are directly influenced by the DMAEMA content. nih.gov An increase in the proportion of the more hydrophilic and pH-sensitive DMAEMA in the copolymer hydrogel leads to an increase in both the equilibrium swelling ratio and the LCST compared to a pure poly(N,N-diethylacrylamide) hydrogel. nih.gov This highlights the ability to tune the swelling properties of these networks by adjusting the comonomer ratio.

In the case of semi-IPNs based on PDMS and PDMAEMA, the stability of the network in water is also dependent on the composition, specifically the amount of crosslinker used for the PDMS network. researchgate.net Only the network with the highest amount of crosslinker was found to be stable in water, indicating that the degree of crosslinking of the first network is crucial for maintaining the structural integrity of the semi-IPN upon swelling. researchgate.net

Advanced Materials Applications of Poly 2 Diethylamino Ethyl Methacrylate Pdeaema

pH-Responsive and Stimuli-Responsive Polymer Systems

PDEAEMA is a weak polybase, meaning its properties change in response to the acidity or pH of its surroundings. This is due to the presence of tertiary amine groups in its structure. These groups can accept or donate protons, leading to significant changes in the polymer's conformation and solubility.

pH-Dependent Conformational Changes and Solubility Transitions

The tertiary amine groups on PDEAEMA are key to its pH-responsive behavior. sigmaaldrich.com In acidic conditions (low pH), these amine groups become protonated, meaning they gain a positive charge. This leads to electrostatic repulsion between the polymer chains, causing them to extend and adopt a more hydrophilic (water-loving) conformation. researchgate.net As a result, PDEAEMA is typically soluble in acidic aqueous solutions. researchgate.netmdpi.com

Conversely, as the pH increases to neutral or basic levels, the amine groups become deprotonated and lose their charge. researchgate.netnih.gov This eliminates the electrostatic repulsion, allowing the polymer chains to collapse and aggregate, leading to a more hydrophobic (water-repelling) state. researchgate.net This transition from a soluble, extended state to an insoluble, collapsed state is a hallmark of PDEAEMA's pH-responsiveness. researchgate.net The pKa of PDEAEMA, the pH at which half of the amine groups are protonated, is approximately 7.3. researchgate.net This means the transition in its properties occurs around a physiologically relevant pH.

This pH-dependent change in conformation and solubility is fundamental to its use in various applications. For instance, surfaces coated with PDEAEMA can switch between being hydrophilic at low pH and hydrophobic at high pH. researchgate.net

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)

In addition to its pH sensitivity, PDEAEMA also exhibits thermoresponsive behavior, specifically a Lower Critical Solution Temperature (LCST). wikipedia.org The LCST is the critical temperature below which a polymer is soluble in a solvent and above which it becomes insoluble and phase separates. wikipedia.orgscispace.com This phenomenon is driven by changes in the balance of enthalpy and entropy of mixing with temperature. researchgate.net

For PDEAEMA, the LCST is influenced by its molecular weight and the pH of the solution. researchgate.netresearchgate.net At pH values where the polymer is uncharged or only partially charged, it displays a distinct LCST. As the temperature of a PDEAEMA solution is raised above its LCST, the polymer chains dehydrate and collapse, leading to aggregation and a transition from a soluble to an insoluble state. researchgate.net This process is reversible; upon cooling below the LCST, the polymer redissolves. researchgate.net

The ability to tune the LCST is crucial for practical applications. For PDEAEMA, the LCST can be modulated by factors such as copolymerization with other monomers.

Dual pH/Temperature-Responsive Materials

The combination of pH and temperature sensitivity makes PDEAEMA a "dual-responsive" polymer. researchgate.net This means its behavior can be controlled by manipulating both stimuli, offering a more sophisticated level of control for advanced material design.

The LCST of PDEAEMA is highly dependent on the pH of the solution. researchgate.net At low pH, where the polymer is fully protonated and highly hydrophilic, the LCST is typically very high or not observed at all, as the strong electrostatic repulsions prevent aggregation even at elevated temperatures. mdpi.com As the pH increases towards and beyond the pKa, the polymer becomes less charged and more hydrophobic, leading to a decrease in the LCST. researchgate.net This interplay allows for the creation of materials that can be switched between soluble and insoluble states by subtle changes in either pH or temperature. mdpi.com

This dual-responsive nature is highly desirable for applications requiring precise control over material properties. For example, a material could be designed to be soluble at physiological pH and temperature but become insoluble and release a payload in the slightly more acidic environment of a tumor.

Hydrogels and Smart Gels

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. nih.govsapub.org When these hydrogels are made from stimuli-responsive polymers like PDEAEMA, they are often referred to as "smart gels" because they can undergo significant changes in their properties, such as swelling or shrinking, in response to external stimuli. nih.gov

Synthesis and Swelling Properties of PDEAEMA Hydrogels

PDEAEMA hydrogels are typically synthesized through the free radical polymerization of the 2-(Diethylamino)ethyl methacrylate (B99206) monomer in the presence of a crosslinking agent. icm.edu.pl The crosslinker creates covalent bonds between the polymer chains, forming a stable, three-dimensional network. sapub.org Common methods for initiating polymerization include chemical initiators or photopolymerization. youtube.comnih.gov

The swelling behavior of PDEAEMA hydrogels is a direct consequence of the pH- and thermo-responsive nature of the polymer chains. The degree of swelling is influenced by factors such as the pH and temperature of the surrounding medium, as well as the crosslink density of the hydrogel. nih.govsinica.edu.tw

At low pH, the protonation of the amine groups leads to electrostatic repulsion within the network, causing the hydrogel to swell significantly as it absorbs water. nih.gov As the pH increases, the deprotonation of the amine groups reduces this repulsion, leading to a decrease in swelling and even collapse of the hydrogel. researchgate.net This pH-dependent swelling is a key characteristic of PDEAEMA hydrogels. mdpi.com

The swelling of these hydrogels can also be influenced by temperature. For hydrogels exhibiting an LCST, an increase in temperature above the LCST can cause the hydrogel to deswell or shrink as the polymer chains become more hydrophobic. nih.gov

Crosslinking and Copolymerization for Tunable Properties

The properties of PDEAEMA hydrogels can be precisely tailored for specific applications through crosslinking and copolymerization.

Crosslinking: The density of crosslinks within the hydrogel network has a significant impact on its properties. youtube.com A higher crosslink density generally results in a stiffer, more mechanically robust hydrogel with a lower swelling capacity. sinica.edu.twresearchgate.net Conversely, a lower crosslink density leads to a softer, more flexible hydrogel that can swell to a greater extent. youtube.com By controlling the amount of crosslinking agent used during synthesis, the mechanical strength and swelling behavior of the hydrogel can be fine-tuned. sinica.edu.tw

Copolymerization: Copolymerization involves polymerizing DEAEMA with one or more other monomers to create a polymer with combined or modified properties. This is a powerful strategy for tuning the responsiveness of the resulting hydrogel. For example, copolymerizing DEAEMA with a hydrophobic monomer can be used to adjust the LCST or the pH at which the solubility transition occurs. nih.gov Introducing other functional monomers can impart additional sensitivities or functionalities to the hydrogel. This approach allows for the creation of hydrogels with highly specific and controllable responses to a variety of stimuli. rsc.org

Cryogels for Porous Systems

Cryogels are a class of macroporous gels formed through a process called cryotropic gelation, which involves freezing a solution of monomer or polymer precursors. researchgate.netresearchgate.net The ice crystals formed during freezing act as porogens, creating an interconnected network of pores upon thawing. researchgate.netmdpi.com This unique porous structure gives cryogels several advantages over conventional hydrogels, including high elasticity, mechanical stability, and rapid swelling kinetics. researchgate.netnih.gov

PDEAEMA-based cryogels, in particular, leverage the pH-sensitive nature of the polymer. These materials can exhibit controlled swelling and degradation in response to changes in the surrounding pH, making them "smart" materials for applications like controlled drug and cell delivery. nih.gov The interconnected porous network of cryogels facilitates the migration of cells into the matrix and the transport of nutrients and waste, which is crucial for tissue engineering applications. nih.gov

Table 1: Factors Influencing Cryogel Properties

ParameterEffect on Cryogel StructureReference
Freezing Temperature Lower temperatures lead to smaller pore sizes. mdpi.com
Precursor Concentration Affects the cross-linking strength and swelling behavior. nih.gov
Freezing Rate Influences the size and distribution of ice crystals, thus determining the final pore structure. mdpi.com

Nanoparticle and Micellar Systems

The ability of PDEAEMA to respond to pH changes makes it a key component in the development of sophisticated nanoparticle and micellar systems. These systems are of great interest for applications such as targeted drug delivery.

Self-Assembly of Amphiphilic Copolymers into Micelles and Nanoparticles

Amphiphilic block copolymers containing PDEAEMA can self-assemble in aqueous solutions to form micelles and nanoparticles. rsc.orgnih.govmdpi.comnih.gov This process is typically driven by the hydrophobic effect, where the hydrophobic blocks of the copolymer chains aggregate to form a core, while the hydrophilic blocks form a protective outer shell, or corona. mdpi.comnih.govresearchgate.net

PDEAEMA's unique characteristic is that its hydrophobicity is pH-dependent. asianpubs.org Below its pKa (around 7.3), the tertiary amine groups on the PDEAEMA chain become protonated, rendering the polymer hydrophilic and water-soluble. asianpubs.org Above the pKa, these groups are deprotonated, and the polymer becomes hydrophobic. asianpubs.org This reversible transition allows for the controlled self-assembly and disassembly of micelles in response to pH changes.

For instance, double hydrophilic block copolymers (DHBCs) containing a PDEAEMA block can be induced to become amphiphilic by adjusting the pH. asianpubs.orgnih.gov This "schizophrenic" behavior is highly advantageous for creating smart drug delivery systems that can release their payload in specific acidic environments, such as those found in tumor tissues or within cellular endosomes. rsc.org The self-assembly of these copolymers can lead to various morphologies, including spherical micelles, cylindrical micelles, and vesicles, depending on the molecular parameters of the copolymer. nih.gov

Core-Shell Particle Formation and Stability

Core-shell nanoparticles are structures consisting of an inner core material encapsulated by an outer shell material. nih.gov This architecture is particularly useful for protecting the core, controlling the release of encapsulated substances, and modifying the surface properties of the nanoparticle.

In the context of PDEAEMA, it is often used to form the core or shell of these particles, imparting pH-sensitivity. For example, nanoparticles with a PDEAEMA core can swell significantly as the pH drops, a phenomenon known as the "proton sponge effect," which can lead to the disruption of endosomes and facilitate the delivery of therapeutic agents into the cytoplasm. mit.edu

The stability of these core-shell structures is a critical factor for their performance. nih.gov A stable shell can protect the core and its cargo until it reaches the target site. However, in some applications, a shell that can be shed in response to a stimulus is desirable. The interaction between the core and shell, as well as the properties of the shell-forming polymer (such as its molecular weight), can be tuned to achieve the desired stability and release profile. nih.govrsc.org For instance, in drug delivery systems designed to overcome the intestinal mucus barrier, a hydrophilic shell can prevent the nanoparticle from being trapped in the mucus, while a detachable shell allows the core to interact with and be taken up by epithelial cells. nih.gov

The formation of core-shell particles can be achieved through various methods, including dispersion polymerization and polymerization-induced self-assembly (PISA). mdpi.comnih.govpnas.org PISA is a one-pot method that allows for the efficient production of nanoparticles with various morphologies at high concentrations. mdpi.com

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental property of amphiphilic copolymers, representing the minimum concentration at which micelles spontaneously form in a solution. mdpi.com A low CMC value is generally desirable for drug delivery applications, as it indicates that the micelles will remain stable even upon significant dilution in the bloodstream. mdpi.com

The CMC of PDEAEMA-containing copolymers can be influenced by several factors, including pH, temperature, and the chemical composition of the copolymer. nih.govmdpi.com For example, the CMC of certain PDEAEMA-based copolymers has been observed to decrease as the pH increases. mdpi.com This is because at higher pH values, the PDEAEMA block becomes more hydrophobic, which promotes micelle formation at lower concentrations. mdpi.com

Fluorescence spectroscopy, using a hydrophobic probe like pyrene, is a common technique to determine the CMC. mdpi.comnih.govmdpi.com The probe preferentially partitions into the hydrophobic core of the micelles as they form, leading to a change in its fluorescence emission spectrum that can be correlated with the copolymer concentration. mdpi.commdpi.com

Table 2: Critical Micelle Concentration (CMC) of Various PDEAEMA-Based Copolymers

Copolymer SystemCMC (mg/L)Measurement ConditionsReference
mPEG-b-PDEAEMA-b-PMMA (Polymer A)5.25pH not specified nih.gov
Polymer A/B (mPEG-b-PDEAEMA-b-PMMA/PDEAEMA-b-PMMA)1.95pH not specified nih.gov
Polymer A/C (mPEG-b-PDEAEMA-b-PMMA/PPEGMA-b-PDEAEMA)4.18pH not specified nih.gov
PEG-b-(PDEAEMA-b-PMMA)22.40–2.80pH not specified rsc.org
P(DEAEMA-co-MEO2MA-co-OEGMA) (P2)190 (pH 5), 150 (pH 7), 80 (pH 10)25 °C mdpi.com
Chol-g-P(HEMA-co-DEAEMA)-b-PPEGMA9.33 - 13.18pH 6.0 researchgate.net
MPEG-b-(PC-g-PDMAEMA)3225 °C mdpi.com

Coatings, Adhesives, and Functional Surfaces

The unique properties of PDEAEMA also make it a valuable material for modifying surfaces to create functional coatings and adhesives.

Cationic Polymers for Surface Modification

Surface modification is a key strategy for tailoring the properties of materials for specific applications. nih.govresearchgate.net Cationic polymers, such as PDEAEMA, are particularly useful for modifying negatively charged surfaces through electrostatic interactions. rsc.orgnih.gov

By grafting PDEAEMA onto a surface, its properties can be dramatically altered. nih.gov For example, a hydrophobic surface can be rendered hydrophilic and pH-responsive. researchgate.net This is because at a pH below its pKa, the PDEAEMA chains are protonated and carry a positive charge, attracting water molecules and making the surface more wettable. rsc.org

This ability to control surface properties has significant implications for a wide range of applications. For instance, PDEAEMA-based coatings can be used to create surfaces with anti-fouling properties, which are resistant to the adhesion of microorganisms and proteins. researchgate.net They can also be used to create "smart" surfaces that can switch between different states in response to environmental cues, such as pH. researchgate.net Furthermore, the cationic nature of PDEAEMA makes it suitable for applications in gene delivery, where it can form complexes with negatively charged DNA and facilitate its entry into cells. nih.gov The modification can be achieved by adsorbing cationic polymer latexes onto the surface. rsc.org

Adhesion Promotion in Industrial Coatings

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) has demonstrated utility in the formulation of advanced industrial coatings, where it can contribute to enhanced adhesion. In certain water-based paint and coating compositions, polymers containing DEAEMA are utilized for their unique properties. When these coatings, which can be applied to various surfaces such as aluminum panels, are dried, the resulting polymeric film exhibits strong adhesion to the substrate. This adhesive quality has been demonstrated through practical tests where, after the coating was cut with a knife and covered with masking tape, no loss or peeling of the coating was observed upon removal of the tape. google.com

The functionality of PDEAEMA in these systems is linked to its "switchable" nature. In an aqueous solution containing a dissolved acid gas like carbon dioxide, the polymer can exist in a protonated, water-soluble form. google.com Upon application to a surface and subsequent drying, which removes the water and acid gas, the polymer transitions to a water-insoluble, unprotonated state. This transition facilitates the formation of a robust, adherent film. google.com

Plasma Polymerized Thin Films of DEAEMA

Plasma polymerization of this compound (DEAEMA) is a technique used to deposit thin, pinhole-free, and uniform films (PPDEAEMA) onto various substrates. researchgate.netresearchgate.net These films are of interest for applications in optoelectronics due to their promising optical and electrical properties. researchgate.net The deposition process involves using a capacitively coupled glow discharge plasma system. researchgate.net The resulting films are generally amorphous in nature and exhibit good thermal stability. researchgate.netresearcher.life For instance, thermogravimetric analysis has shown that PPDEAEMA is stable up to 550 K. researchgate.netresearcher.life

Optical and Structural Properties of Thin Films

The optical and structural characteristics of plasma-polymerized DEAEMA (PPDEAEMA) thin films have been the subject of detailed investigation. Scanning electron microscopy (SEM) studies have confirmed that these films, both as-deposited and after heat treatment, are uniform and free of pinholes. researchgate.net Fourier transform infrared (FTIR) spectroscopy has been employed to analyze the chemical structure, indicating the retention of the –CH2– group from the monomer in the polymerized film. researchgate.net

The optical properties of PPDEAEMA thin films are influenced by factors such as film thickness and post-deposition heat treatment. The optical energy band gaps, both for allowed direct transitions (Egd) and allowed indirect transitions (Egi), have been determined from ultraviolet-visible (UV-Vis) absorbance spectra. researchgate.netresearcher.life Research has shown that both Egd and Egi decrease as the film thickness increases. researchgate.netresearcher.life Similarly, heat treatment of the films also leads to a decrease in these energy gaps. researchgate.netresearcher.life

The Urbach energy, which is a measure of the disorder in the film's structure, has been found to increase with both increasing film thickness and heat treatment temperature. researchgate.netresearcher.life Conversely, the steepness parameter (β) decreases under the same conditions. researchgate.netresearcher.life Iodine doping of PPDEAEMA thin films has also been explored, with studies showing that it can alter the optical properties. researchgate.net

Table 1: Effect of Thickness and Heat Treatment on Optical Properties of PPDEAEMA Thin Films

Property Effect of Increasing Thickness Effect of Increasing Heat Treatment Temperature
Allowed Direct Energy Gap (Egd) Decrease Decrease
Allowed Indirect Energy Gap (Egi) Decrease Decrease
Urbach Energy (Eu) Increase Increase
Steepness Parameter (β) Decrease Decrease

Data sourced from multiple studies on the optical properties of PPDEAEMA thin films. researchgate.netresearcher.life

Electrical Conduction Mechanisms

The electrical conduction mechanisms in plasma-polymerized this compound (PPDEAEMA) thin films have been investigated to understand their potential for electronic applications. The direct current (DC) electrical properties have been studied by analyzing the current density-voltage (J-V) characteristics of Al/PPDEAEMA/Al sandwich structures at different temperatures. researchgate.netuits.edu.bd These studies reveal that the J-V characteristics typically follow a power law, J ∝ V^n. researchgate.net

At low voltages, the conduction mechanism is observed to be ohmic, with the exponent 'n' having values close to 1 (0.80 ≤ n ≤ 1.12). researchgate.net However, at higher voltages, the conduction becomes non-ohmic, and is attributed to a space-charge-limited conduction (SCLC) mechanism. uits.edu.bd

The alternating current (AC) conductivity (σac) of PPDEAEMA thin films has been found to increase with increasing frequency. researchgate.net The effect of temperature on AC conductivity is less pronounced. researchgate.net The activation energy for DC conduction has been determined from the temperature dependence of the conductivity. In one study, for an applied voltage of 35 V, the activation energy was found to be approximately 0.11 ± 0.01 eV in the low-temperature region and 0.55 ± 0.02 eV in the high-temperature region. researchgate.net The dielectric properties, such as the dielectric constant (ε′) and the dissipation factor (tanδ), have also been shown to be dependent on frequency and film thickness. researchgate.net

Separation Technologies

Poly(this compound) (PDEAEMA) and its derivatives are utilized in various separation technologies due to their stimuli-responsive nature and ability to interact with different substances. These applications range from water purification to the stabilization of particulate systems.

Flocculants and Coagulants in Wastewater Treatment

PDEAEMA-based materials have shown potential as flocculants and coagulants in wastewater treatment processes. emu.edu.tr A flocculation-adsorption self-coupled system utilizing an ultra-salt-sensitive poly(this compound) (PDEA) has been developed for this purpose. researchgate.net The pH-responsive nature of PDEAEMA is key to its function in these applications. At pH values below its pKa (around 7.0-7.5), the tertiary amine groups are protonated, leading to a soluble, extended polymer chain. monash.eduresearchgate.net In this state, it can effectively interact with suspended particles in wastewater, neutralizing surface charges and bridging particles to form larger flocs that can be more easily separated.

Dispersants and Stabilizers

The amphiphilic nature of PDEAEMA makes it an effective dispersant and stabilizer in various colloidal systems. For instance, polystyrene particles with grafted PDEAEMA "hairs" have been used as temperature-sensitive stabilizers for aqueous foams. rsc.org At temperatures below the lower critical solution temperature (LCST) of PDEAEMA (around 41°C at near-neutral pH), the polymer chains are hydrated and provide steric stabilization to the foam bubbles. rsc.org Above the LCST, the PDEAEMA chains become dehydrated and more hydrophobic, leading to particle flocculation and the formation of very stable, cream-like foams. rsc.org

In another application, diblock copolymers of poly(2-(dimethylamino)ethyl methacrylate) and poly(this compound) (PDMAEMA-b-PDEAEMA) have been investigated as polymeric dispersants. researchgate.net The different properties of the two blocks allow for controlled self-assembly and interaction with surfaces, which is beneficial for dispersing and stabilizing particles in a liquid medium. researchgate.net Furthermore, the U.S. Food and Drug Administration (FDA) has listed Poly[2-(diethylamino) ethyl methacrylate] phosphate (B84403) for use as a dispersant in adhesives and components of coatings, indicating its recognized utility in this role. fao.orggovinfo.gov

Super-Hydrophilic Hydrogels for Oil/Water Separation

A thorough review of scientific literature did not yield specific research findings on the application of super-hydrophilic hydrogels based solely on Poly(this compound) (PDEAEMA) for oil/water separation. While the broader class of stimuli-responsive hydrogels is extensively studied for this purpose, research has predominantly focused on its structural analog, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). Studies on PDMAEMA-based hydrogels demonstrate their effectiveness in separating oil-water mixtures due to their ability to switch between hydrophilic and hydrophobic states in response to stimuli like pH and temperature. However, equivalent studies detailing the synthesis, performance, and specific separation efficiencies of pure PDEAEMA hydrogels in this application are not presently available in the reviewed literature.

Chromatographic Applications

Poly(this compound) (PDEAEMA) and its derivatives are utilized in specialized chromatographic applications, particularly for the characterization of material surface properties through inverse gas chromatography (IGC). sigmaaldrich.comsigmaaldrich.com IGC is a unique gas-phase technique where the material to be analyzed is placed in a column as the stationary phase, and known volatile probe molecules are injected. By measuring the retention time of these probes, key physicochemical properties of the stationary phase material can be determined. nih.govtubitak.gov.tr

Detailed Research Findings

A notable application involves the surface characterization of a diblock copolymer composed of this compound and 2-(dimethylamino)ethyl methacrylate [DEA-DMA]. researchgate.net In this research, the copolymer was used as the stationary phase in an IGC column to determine its surface thermodynamic properties. researchgate.net

The dispersive component of the surface free energy (γSD) of the copolymer was calculated at various temperatures. This parameter indicates the contribution of London dispersion forces to the material's surface energy. The study found that the γSD value for the DEA-DMA copolymer decreased as the temperature increased, a typical behavior for polymers. researchgate.net

Furthermore, the study determined the specific free energy (ΔGsp), enthalpy (ΔHsp), and entropy (ΔSsp) of adsorption for various polar probe molecules on the copolymer surface. These values provide insight into the specific chemical interactions (e.g., Lewis acid-base or hydrogen bonding) between the probe molecules and the functional groups of the polymer. The analysis of the acid-base character revealed that the DEA-DMA copolymer surface has a predominantly basic nature. researchgate.net

The table below summarizes the thermodynamic data obtained for the DEA-DMA diblock copolymer using IGC. researchgate.net

Table 1: Thermodynamic Properties of DEA-DMA Copolymer Surface via IGC

This table is interactive. Users can sort columns by clicking on the headers.

Temperature (°C)Dispersive Surface Free Energy (γsᴰ) (mJ/m²)Polar ProbeSpecific Enthalpy of Adsorption (ΔHₛₚ) (kJ/mol)Specific Entropy of Adsorption (ΔSₛₚ) (J/mol·K)
3535.1Dichloromethane-20.1-42.8
4034.2Tetrahydrofuran (B95107)-29.9-69.2
4533.4Chloroform-25.5-57.7
5032.5Ethyl Acetate (B1210297)-25.9-60.2
5531.6Acetone (B3395972)-22.3-49.6
Data sourced from Surface and Interface Analysis, 38(4), 561-564 (2006). researchgate.net

These findings are significant as they quantify the surface interaction capabilities of polymers containing DEAEMA units. Such data is crucial for developing advanced materials where surface properties are critical, including coatings, adhesives, and composite materials. While this application focuses on characterizing the polymer itself rather than using it for analytical separation of other substances, it represents a key use of PDEAEMA within the field of chromatography.

Biomedical and Biological Research Applications of Pdeaema

Drug Delivery Systems

PDEAEMA-based materials are at the forefront of research into controlled drug delivery systems. The polymer's ability to change its physical properties in response to pH variations allows for the targeted release of therapeutic agents in specific physiological environments, such as tumor microenvironments, which are characteristically acidic.

pH-Responsive Controlled Release Mechanisms

The core of PDEAEMA's utility in drug delivery lies in its pH-responsive behavior. The tertiary amine groups in the side chains of PDEAEMA can be protonated or deprotonated depending on the surrounding pH. At physiological pH (around 7.4), these groups are largely deprotonated and the polymer is hydrophobic. However, in acidic environments (pH below its pKa, which is around 7.0-7.3), the amine groups become protonated, leading to a transition to a hydrophilic state.

This transition from a hydrophobic to a hydrophilic state is the fundamental mechanism for pH-responsive drug release. nih.gov When incorporated into drug delivery vehicles like micelles or hydrogels, the swelling of the PDEAEMA component in an acidic environment facilitates the release of the encapsulated drug. nih.govrsc.org This "on-off" switch mechanism allows for the controlled release of therapeutics specifically in acidic tumor tissues, minimizing exposure to healthy tissues. nih.gov The rate of drug release can be finely tuned by adjusting the pH. mdpi.com For instance, the in vitro release rate of drugs from PDEAEMA-based carriers has been shown to increase sharply when the pH is decreased from 7.4 to 5.0. rsc.org This pH-sensitive behavior is a key feature in designing smart drug delivery systems that can target cancerous cells. mdpi.comacs.org

Encapsulation and Release of Therapeutic Agents (e.g., Doxorubicin (B1662922), Ciprofloxacin HCl)

PDEAEMA-based systems have been successfully employed to encapsulate and control the release of various therapeutic agents. A prime example is the anticancer drug doxorubicin (DOX). Researchers have developed PDEAEMA-containing polymeric micelles that can effectively encapsulate DOX. nih.govrsc.orgnih.gov These micelles exhibit good drug-loading content and entrapment efficiency. nih.govnih.gov For instance, mixed micelles composed of PDEAEMA copolymers have demonstrated a doxorubicin loading content of up to 26.79% and an entrapment efficiency of 63.19%. rsc.org

The release of doxorubicin from these micelles is significantly accelerated in acidic conditions that mimic the tumor microenvironment. nih.govmdpi.com At a lower pH, the PDEAEMA blocks within the micelles swell, leading to the dissociation of the micelles and a faster release of the encapsulated DOX. nih.gov This targeted release mechanism enhances the drug's efficacy against tumor cells while potentially reducing systemic toxicity. nih.gov

While research has focused heavily on doxorubicin, the principles of encapsulation and pH-responsive release can be applied to other drugs as well. For example, ciprofloxacin, an antibiotic, has been studied in the context of combination therapies. nih.gov The development of PDEAEMA-based carriers for such drugs could offer new avenues for treating various diseases.

Polymeric Micelles for Targeted Drug Delivery

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.gov They typically consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability in the bloodstream. nih.govfundacionareces.es PDEAEMA is often incorporated as a pH-sensitive block in these copolymers. nih.govrsc.org

PDEAEMA-based polymeric micelles offer several advantages for targeted drug delivery. Their small size (often less than 100 nm) allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues. nih.gov Furthermore, the pH-responsive nature of the PDEAEMA component allows for active targeting, where the drug is preferentially released in the acidic tumor microenvironment. nih.govfundacionareces.es

Researchers have synthesized various PDEAEMA-containing block copolymers to create mixed micelle systems with low critical micelle concentrations (CMC), indicating their stability in dilute solutions. nih.govnih.gov These mixed micelles have shown enhanced drug-loading capabilities and superior drug release performance compared to single-component micelles. nih.gov The combination of passive and active targeting makes PDEAEMA-based polymeric micelles a promising platform for delivering anticancer drugs more effectively. nih.govyoutube.com

Hydrogels for Controlled Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible. nih.govyoutube.com Their porous structure allows for the encapsulation of drugs and their subsequent release. nih.gov The release of drugs from hydrogels can be controlled by various mechanisms, including diffusion, swelling, and degradation of the hydrogel network. youtube.comnih.gov

PDEAEMA can be incorporated into hydrogel structures to impart pH-sensitivity. nih.gov Cellulose-grafted PDEAEMA hydrogels, for instance, have shown swelling behavior that is dependent on the pH of the surrounding medium. nih.gov This swelling can be modulated to control the release of an entrapped drug. Composite hydrogels, which include nanoparticles within the hydrogel matrix, offer another layer of control over drug release. nih.govmdpi.com The nanoparticles can be designed to release the drug in response to a specific stimulus, such as a change in pH, and the hydrogel network provides a secondary barrier to diffusion. mdpi.com

Gene Delivery and Nucleic Acid Interactions

The cationic nature of PDEAEMA at physiological pH makes it an attractive candidate for gene delivery applications. Its ability to interact with negatively charged nucleic acids like DNA and RNA is central to its function as a non-viral gene vector.

Cationic Polyelectrolyte Formation and DNA Binding

At a pH below its pKa, the tertiary amine groups of PDEAEMA become protonated, resulting in a positively charged polymer, or a cationic polyelectrolyte. nih.gov This positive charge allows PDEAEMA to electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govnih.gov This interaction leads to the formation of complexes known as polyplexes, where the DNA is condensed and protected. nih.govnih.gov

The formation of these polyplexes is a critical step in gene delivery, as it neutralizes the charge of the nucleic acid and compacts it into a size suitable for cellular uptake. mdpi.com The ratio of the polymer to DNA (N/P ratio, representing the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) is a key parameter that influences the size and charge of the resulting polyplexes. nih.gov Studies have shown that at N/P ratios above 2, positively charged complexes with sizes around 200 nanometers are formed. nih.gov

This ability of PDEAEMA to bind and condense DNA makes it a promising non-viral vector for gene therapy. nih.govnih.gov The complexation protects the genetic material from degradation by enzymes and facilitates its entry into cells. nih.gov Research continues to explore modifications of PDEAEMA, such as copolymerization with other monomers, to enhance its gene delivery efficiency and reduce potential cytotoxicity. nih.gov

Influence on Transfection Efficiency

Polymers based on 2-(diethylamino)ethyl methacrylate (B99206), known as PDEAEMA, are investigated as non-viral vectors for gene delivery, a process of introducing foreign genetic material into cells. researchgate.net The efficiency of this process, termed transfection efficiency, is influenced by the polymer's chemical and physical architecture. mdpi.com Cationic polymers like PDEAEMA can electrostatically interact with negatively charged DNA to form complexes called polyplexes, which can be taken up by cells. researchgate.netnih.gov

The effectiveness of PDEAEMA-based vectors is often attributed to their ability to facilitate endosomal escape, a crucial step for the genetic cargo to reach the cytoplasm and eventually the nucleus. rsc.org The tertiary amine groups in the DEAEMA units have a pKa value in the range of 7.0-7.3. monash.edu In the slightly basic extracellular environment (pH ~7.4), the polymer is relatively neutral and can form stable complexes with DNA. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the tertiary amines become protonated. This protonation, known as the "proton sponge effect," leads to an influx of protons and chloride ions, increasing osmotic pressure that can rupture the endosomal membrane and release the genetic material into the cytoplasm. rsc.org

The molecular weight and architecture of the polymer significantly impact transfection efficiency. Studies on the related polymer poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have shown that higher molecular weight polymers are more effective at condensing DNA into small, stable particles, which generally leads to higher transfection efficiency. nih.gov Furthermore, creating copolymers by incorporating other monomers can modulate the properties of the vector. For instance, grafting PDEAEMA arms onto a hyperbranched polymer core has been shown to improve DNA compaction, buffering capacity, and cellular uptake, resulting in higher transfection efficiency compared to linear PDEAEMA. rsc.org

Endosomolytic Properties of Polymersomes

Polymersomes are vesicular structures self-assembled from amphiphilic block copolymers, which are explored as carriers for therapeutic agents. A significant challenge for these carriers is ensuring the payload escapes the endosome after cellular uptake to avoid degradation in the lysosome. nih.gov PDEAEMA is a key component in designing pH-responsive polymersomes with excellent endosomolytic (endosome-disrupting) capabilities. monash.educhemrxiv.org

The mechanism relies on the pH-dependent conformational change of the PDEAEMA block. researchgate.net At physiological pH (7.4), the PDEAEMA block is hydrophobic, driving the self-assembly of copolymers into stable polymersomes. nih.gov When these polymersomes are endocytosed, the acidic environment of the endosome (pH < 6.8) causes the protonation of PDEAEMA's tertiary amine groups. monash.edu This leads to the polymer block becoming hydrophilic and positively charged, which in turn causes the disassembly of the polymersome. monash.eduresearchgate.net The resulting positively charged polymer chains can interact with and destabilize the negatively charged endosomal membrane, leading to the release of the encapsulated cargo into the cytosol. researchgate.net

Research has demonstrated that the molecular weight of the PDEAEMA block can be used to fine-tune the endosomal escape efficiency. monash.edu In one study, nanoparticles were formulated with PDEAEMA of varying molecular weights. While all particles showed pH-responsive disassembly, those with higher molecular weights (e.g., 27 kDa and 106 kDa) induced significantly greater endosomal escape compared to those with a lower molecular weight (7 kDa). monash.edu

PDEAEMA Molecular WeightParticle Induced Endosomal Escape
7 kDaNo detectable escape
27 kDaHigh
106 kDa42% of cells
This table summarizes the findings on how the molecular weight of PDEAEMA in pHlexi particles influences their ability to induce endosomal escape. Data sourced from a study on pH-responsive nanoparticles. monash.edu

Tissue Engineering and Regenerative Medicine

PDEAEMA is utilized in creating "smart" hydrogels and scaffolds for tissue engineering, a field that aims to restore damaged tissues and organs. nih.govresearchgate.net These materials can respond to environmental stimuli like pH, which is particularly useful as the pH can vary in different physiological and pathological conditions. nih.gov

Scaffolds for Tissue Engineering

Scaffolds provide a three-dimensional template for cells to attach, proliferate, and form new tissue. nist.govnih.gov The ideal scaffold should mimic the natural extracellular matrix (ECM), be biocompatible, and often, biodegradable. nih.govimdea.orgresearchgate.net Hydrogels, with their high water content and tunable properties, are excellent candidates for scaffolds. nih.govnih.gov

PDEAEMA is incorporated into hydrogel scaffolds to impart pH-sensitivity. nih.gov This allows for the controlled behavior of the scaffold in response to local pH changes. For example, a scaffold might be designed to change its swelling properties or mechanical stiffness in the specific microenvironment of healing tissue. While many studies focus on polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(methyl methacrylate) (PMMA) for scaffold fabrication, the inclusion of pH-responsive monomers like DEAEMA offers an additional layer of functional control. researchgate.netnih.gov Co-polymerization of DEAEMA with other monomers allows for the fine-tuning of mechanical properties and degradation rates to match the requirements of the specific tissue being engineered, such as soft tissues. nih.govmdpi.com

Cryogels for Bone Repair and Cell Response

Cryogels are a specific type of macroporous gel formed by the cryogelation technique, which involves freezing a polymer solution followed by thawing. nih.gov This process creates scaffolds with a unique interconnected pore structure, which is highly beneficial for cell infiltration, nutrient transport, and tissue ingrowth, making them promising for bone tissue engineering. nih.govnih.gov

The application of cryogels in bone regeneration aims to provide a supportive structure for bone cells (osteoblasts) to grow and produce new bone tissue. nih.govnih.gov While materials like bioactive glasses and natural polymers are common in cryogel composites for bone repair, synthetic polymers offer tunable properties. nih.gov The incorporation of PDEAEMA into cryogel formulations can introduce pH-responsiveness. This could be advantageous in the context of bone repair, where the local pH can change during inflammation and healing. A pH-responsive cryogel could potentially modulate the release of bioactive factors or alter its surface characteristics to enhance cell response and guide the differentiation of progenitor cells into bone-forming cells. The sponge-like, highly porous nature of cryogels facilitates cellular infiltration and can be customized to fit specific bone defects. nih.gov

Injectable Polymeric Systems

Injectable hydrogels represent a minimally invasive approach for tissue repair and drug delivery. nih.govmdpi.com These systems exist as a liquid solution at room temperature, allowing them to be loaded with cells or therapeutic agents and easily injected into a defect site. nih.gov Once inside the body, they undergo a solution-to-gel transition (sol-gel) in response to physiological stimuli like temperature or pH, forming a scaffold in situ. nih.govnih.gov

PDEAEMA is a key component in creating pH-responsive injectable systems. monash.edu Copolymers containing PDEAEMA can be designed to be soluble at a certain pH and to gelate when the pH shifts to the physiological range. nih.gov This property is exploited in drug delivery systems where the gel can act as a depot for the sustained release of therapeutics. nih.gov In tissue engineering, these injectable systems can fill irregularly shaped defects and provide a temporary matrix for tissue regeneration. mdpi.comyoutube.com The ability of the hydrogel to be delivered via injection reduces surgical complexity and patient discomfort. nih.govyoutube.com

Biosensors and Bioconjugated Materials

The responsive nature of PDEAEMA makes it a valuable component in the development of biosensors and bioconjugated materials. mdpi.com Bioconjugation involves linking polymers like PDEAEMA to biological molecules such as proteins, peptides, or antibodies to create hybrid materials with combined functionalities. mdpi.com

PDEAEMA's pH-sensitivity can be harnessed for sensing applications. For example, a change in the local pH could trigger a measurable change in the polymer's conformation, fluorescence, or volume, which can be used to detect specific biological events. When conjugated to a targeting molecule like the protein transferrin, PDEAEMA-based materials can self-assemble into nanoparticles that specifically target certain cells. monash.edu The density of the targeting protein on the nanoparticle surface can be tuned to maximize cell-specific interactions. monash.edu

In the broader context of bioconjugated materials, PDEAEMA is used to create "smart" drug delivery systems. nih.govresearchgate.net By conjugating PDEAEMA to other polymers and targeting ligands, researchers can develop multi-functional carriers that not only respond to pH but can also be directed to specific tissues or cells, thereby enhancing therapeutic efficacy and reducing side effects. nih.govrsc.orgrsc.org

Polymeric Mediators in Electrochemical Biosensors

PDEAEMA and its analogs, such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are integral in the fabrication of electrochemical biosensors due to their stimuli-responsive properties. acs.org These polymers can be combined with functional materials like gold nanoparticles to create thin films that exhibit tailored electrical responses to environmental stimuli such as pH. acs.org In this capacity, the polymer acts as a mediator, transducing a biological recognition event into a measurable electrical signal. The protonation of the polymer chains in acidic conditions alters their physical and electrical state, which forms the basis of the sensing mechanism. acs.org This responsive behavior is crucial for developing smart sensors and other advanced electronic devices for biomedical applications. acs.org

Glucose-Responsive Bioconjugated Gel Particles

The intelligent properties of PDEAEMA have been harnessed to create systems for glucose-responsive insulin (B600854) delivery, a critical area of research for diabetes management. nih.govnih.gov

Researchers have successfully synthesized bioconjugated gel particles through the surfactant-free emulsion copolymerization of 2-(Diethylamino)ethyl methacrylate (DEAEMA) with other monomers. nih.gov These particles can incorporate complexes of lectin concanavalin (B7782731) A (ConA) and a glucose-bearing monomer, 2-glucosyloxyethyl methacrylate (GEMA). nih.gov The resulting gel particles, approximately 750nm in diameter, exhibit a core-shell structure with a hydrophobic DEAEMA core and a hydrophilic shell. nih.gov

A key finding is that these GEMA-ConA gel particles swell in response to glucose. This size change is selective for glucose and is driven by the dissociation of the GEMA-ConA complexes, which act as reversible cross-links within the particle. nih.gov Free glucose in the environment competes with the GEMA on the polymer, disrupting these cross-links and causing the particle to swell. nih.gov This mechanism allows the particles to recognize and react to specific glucose concentrations. nih.gov

Another approach involves developing insulin release systems from PDEAEMA microparticles decorated with enzymes like glucose oxidase and catalase. nih.gov These microparticles demonstrate an "intelligent" release of insulin in response to glucose stimuli. nih.gov The degree of crosslinking in the microparticles influences the release profile; for instance, particles with a 3% crosslinking ratio released nearly 70% of their insulin payload after a single stimulus, compared to about a third for particles with 10% crosslinking. nih.gov

Table 1: Glucose-Responsive Swelling of GEMA-ConA Gel Particles This table summarizes the response of gel particles containing PDEAEMA to different sugar environments, based on findings from Kawamura et al. (2012).

Stimulus Observation Mechanism Reference
Increasing Glucose Concentration Gradual increase in the swelling ratio of gel particles. Free glucose acts as an inhibitor, causing the dissociation of GEMA-ConA complexes that serve as reversible cross-links. nih.gov
Galactose Solution The swelling ratio of gel particles remained unchanged. The GEMA-ConA complexes do not dissociate, indicating the system's selectivity for glucose. nih.gov

Biocompatibility and Hemocompatibility Studies

While PDEAEMA holds promise for biomedical applications, a thorough understanding of its interaction with biological systems, particularly blood, is essential.

Assessment of Polymer Interactions with Blood Components

When a biomaterial comes into contact with blood, it is rapidly coated with a layer of proteins, which mediates subsequent interactions with blood cells. calis.edu.cn Studies on the hemocompatibility of PDMAEMA, a close analog of PDEAEMA, reveal that its interaction with blood is strongly influenced by its molecular weight, concentration, and the duration of contact. nih.gov In vitro experiments have shown that PDMAEMA homopolymers interact intensely with the surface of red blood cells. nih.gov Further research indicates that platelets exhibit a greater affinity for this polycation compared to red blood cells. nih.gov

A strategy to enhance the blood compatibility of these polymers involves forming polyelectrolyte complexes (PECs). nih.gov Complexing quaternized PDMAEMA with substances like poly(2-acrylamido-2-methylpropane sodium sulfonate) (PAMPSNa) has been shown to result in materials with improved blood compatibility. nih.gov

Cellular Interactions and Cytotoxicity Considerations

The cytotoxicity of PDMAEMA is a critical consideration for its use in biomedical applications. Research has shown that the polymer's cytotoxic effects can vary significantly depending on the cell type and the polymer's concentration. nih.gov For instance, in studies using human U937 monocytes and Caco-2 intestinal epithelial cells, PDMAEMA was found to induce necrosis in U937 cells at concentrations of 25-50 µg/ml, while inducing apoptosis in Caco-2 cells at higher concentrations of 100-250 µg/ml. nih.gov Generally, monocytic U937 cells have been found to be more susceptible to the cytotoxic effects of these polymers than Caco-2 cells. researchgate.net

The cellular uptake of PDEAEMA-based materials is also a key factor. For polyplexes formed with p(DMAEMA) to be internalized by cells, they must possess a positive zeta potential. nih.govcapes.gov.br The efficiency of cellular entry is also related to size, with smaller complexes showing an advantage. nih.govcapes.gov.br The polymer's tertiary amine groups are thought to facilitate endosomal escape through a "proton sponge" effect. nih.govcapes.gov.br

Importantly, the biocompatibility of PDEAEMA can be significantly improved through chemical modification. dovepress.comnih.gov The creation of copolymers, such as by incorporating blocks of poly(ethylene glycol) (PEG) or forming mixed micelles, can lead to materials with excellent biocompatibility and low toxicity. dovepress.comnih.govnih.gov One study on mixed micelles reported that cell viability remained high (85%) even after 48 hours of incubation at a relatively high polymer concentration of 400 mg/L. nih.gov Furthermore, forming polyelectrolyte complexes (PECs) can effectively neutralize the inherent cytotoxicity of the base polymer. nih.gov Copolymers of PEO-b-PDEAEMA have been shown to be non-toxic up to a concentration of 0.05 mg/g, with over 83% cell survival at this level. nih.gov

Table 3: Cytotoxicity of PDMAEMA on Human Cell Lines This table presents a summary of the cytotoxic effects of Poly(2-(dimethylamino)ethyl methacrylate) at different concentrations on two distinct human cell lines, based on research by L-AB Rawlinson et al. (2010).

Cell Line Concentration Observed Effect Reference
U937 (monocytes) 25-50 µg/ml Necrosis nih.gov
Caco-2 (intestinal epithelial) 100-250 µg/ml Apoptosis nih.gov

Environmental and Ecological Research Aspects of 2 Diethylamino Ethyl Methacrylate

Environmental Fate and Exposure Studies

The production volume of a related compound, 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, has been categorized as a High Production Volume (HPV) chemical in the United States, indicating that its production or importation was greater than one million pounds in 1990 and/or 1994. nih.gov This suggests a potential for environmental release commensurate with its production scale.

The environmental persistence of 2-(Diethylamino)ethyl methacrylate (B99206) is considered to be low due to several degradation pathways. mpausa.org The two principal mechanisms of degradation are biodegradation and photodegradation. mpausa.org

Biodegradation: In aqueous environments, methacrylates are known to biodegrade rapidly. mpausa.org They are readily broken down by bacteria found in water and sewage treatment facilities, with laboratory tests indicating complete mineralization. mpausa.org This rapid biodegradation prevents them from accumulating in the food chain. mpausa.org

Photodegradation: When released into the atmosphere, DEAEMA exists predominantly as a vapor. nih.gov It is degraded through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 3.4 hours. nih.gov It also reacts with ozone and nitrate (B79036) radicals, with estimated atmospheric half-lives of 24 hours and 6.5 days, respectively. nih.gov

Abiotic Hydrolysis: The ester group in methacrylate monomers can be susceptible to hydrolysis. For the related compound 2-(dimethylamino)ethyl methacrylate (DMAEMA), it was observed to be unstable to hydrolysis, but polymerization significantly increases its stability. bohrium.com Studies on DMAEMA show that the non-ionized monomer hydrolyzes at a pH greater than 6.0, forming methacrylic acid and 2-(dimethylamino)ethanol. rsc.org In contrast, the fully ionized form of DMAEMA is more stable to hydrolysis. rsc.org It has been noted that under similar conditions of pH and temperature, DEAEMA is more resistant to hydrolysis than DMAEMA. researchgate.net Small quantities of methacrylates that are absorbed may be metabolized through saponification into the corresponding alcohol and methacrylic acid, which can then enter normal metabolic pathways. nih.gov

Table 1: Environmental Fate Predictions for 2-(N,N-Diethylamino)ethyl methacrylate

Parameter Value Endpoint
Atmospheric Degradation (Hydroxyl Radicals) 3.4 hours Half-life
Atmospheric Degradation (Ozone) 24 hours Half-life
Atmospheric Degradation (Nitrate Radicals) 6.5 days Half-life

Data sourced from PubChem CID 61012 nih.gov

Ecotoxicity and Biological Effects

Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a pH-responsive polymer. nih.gov The pendant amine groups in the polymer chain become protonated in acidic environments, which enhances its solubility. nih.gov This property is central to its function in various applications, including its potential as an antifouling agent. While much of the detailed research has been conducted on the closely related poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), the findings provide strong indications for the activity of PDEAEMA.

Research on PDMAEMA brushes has demonstrated their effectiveness as an antialgal and antifouling coating. diva-portal.orgnih.govresearchgate.net These cationic polymer brushes have been shown to disrupt the zoospores of marine algae, such as Ulva, that come into contact with the surface. diva-portal.orgnih.govresearchgate.net Furthermore, they inhibit the subsequent growth of spores that have managed to settle. diva-portal.orgnih.govresearchgate.net The antifouling properties of these polymer brushes have been observed against the settlement of algal zoospores and the growth of sporelings. researchgate.net The antifouling efficacy of such materials is linked to surface hydration through ionic solvation or hydrogen bonding, which is key to resisting non-specific protein adhesion. sci-hub.se

The proposed mechanism for the antifouling and antialgal activity of PDEAEMA brushes is analogous to that of other cationic polymers and is primarily based on studies of PDMAEMA. diva-portal.orgresearchgate.net The antimicrobial mode of action is believed to commence with the electrostatic binding of the cationic polymer groups to the negatively charged components of the microbial cell envelope. researchgate.net

This interaction leads to the disorganization of the cell membrane's structure. researchgate.net For bacteria, this can involve permeabilization of the outer membrane and disruption of the cytoplasmic membrane. researchgate.net It is hypothesized that a similar mechanism is responsible for the algicidal effects, where the interaction with the cationic polymer brush leads to the disruption of the algal zoospore membrane. diva-portal.orgnih.govresearchgate.net The primary source of selectivity between microbial and mammalian cell membranes is the difference in surface charge, which is exploited by these cationic materials. diva-portal.org

Table 2: Investigated Organisms in Antifouling Studies of Related Polymer Brushes

Organism Type Finding Reference
Ulva linza Marine Algae PDMAEMA brushes disrupt zoospores and inhibit sporeling growth. researchgate.net
Ulva lactuca Marine Algae PDMAEMA brushes disrupt zoospores and inhibit sporeling growth. researchgate.net
Gram-positive bacteria Bacteria PDMAEMA was active against these bacteria. researchgate.net
Gram-negative bacteria Bacteria PDMAEMA was active against these bacteria. researchgate.net

Note: Studies were conducted on the closely related PDMAEMA, but the mechanism is expected to be similar for PDEAEMA.

Analytical and Characterization Techniques for Deaema Based Materials

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying the chemical structure and functional groups present in DEAEMA-based polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for verifying the chemical structure of both the DEAEMA monomer and its corresponding polymer, poly(DEAEMA). The FTIR spectrum provides a unique fingerprint of the molecule by detecting the vibrational frequencies of its bonds.

A key indicator of successful polymerization is the disappearance of the C=C vinyl stretching vibration, which is typically observed around 1635-1640 cm⁻¹ in the monomer's spectrum. unimelb.edu.au One of the most prominent absorption bands in the spectra of both the monomer and the polymer is the ester carbonyl (C=O) stretching peak, which characteristically appears in the range of 1720–1730 cm⁻¹. unimelb.edu.au

Other significant absorption bands for poly(DEAEMA) include the C-N stretching of the tertiary amine group, found around 1150-1250 cm⁻¹, and the C-O-C stretching vibrations of the ester group, which are located in the 1100-1300 cm⁻¹ region. The presence of C-H stretching and bending vibrations further confirms the structure of the ethyl groups.

Table 1: Characteristic FTIR Bands for Poly(DEAEMA)

Wavenumber (cm⁻¹) Vibrational Assignment
~2970 Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups
~1725 C=O stretching of the ester group
~1458 C-H bending of CH₂ and CH₃ groups
~1150-1250 C-N stretching of the tertiary amine group
~1100-1300 C-O-C stretching of the ester group

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insight into the molecular structure of DEAEMA and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the structure and purity of the monomer and to analyze the resulting polymer.

In the ¹H NMR spectrum of the DEAEMA monomer, distinct signals for different protons are observed. The vinyl protons typically appear between 5.5 and 6.1 ppm. The protons of the ethyl groups attached to the tertiary amine exhibit a quartet at approximately 2.6 ppm (for the -CH₂- groups) and a triplet around 1.0 ppm (for the -CH₃ groups). Upon successful polymerization, the signals from the vinyl protons disappear, providing clear evidence of the monomer's conversion. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data. The spectrum of poly(DEAEMA) displays characteristic signals for the carbonyl carbon of the ester group at about 177 ppm, as well as for the carbons in the polymer backbone and the diethylamino ethyl side chains. researchgate.netyoutube.com

Table 2: Representative ¹H NMR Chemical Shifts for DEAEMA Monomer

Chemical Shift (ppm) Proton Assignment
~6.1 Vinyl proton (=CH₂)
~5.5 Vinyl proton (=CH₂)
~4.1 Methylene protons (-O-CH₂-)
~2.7 Methylene protons (-N-CH₂-)
~2.6 Methylene protons of ethyl groups (-N(CH₂CH₃)₂)
~1.9 Methyl protons of the methacrylate (B99206) group (-C(CH₃)=)
~1.0 Methyl protons of the ethyl groups (-N(CH₂CH₃)₂)

Solid-state NMR (ssNMR) is an advanced technique for investigating the structure, dynamics, and local disorder of DEAEMA-based materials in their solid form. youtube.comlmaleidykla.lt Unlike solution NMR, ssNMR provides information about the local environment and molecular motions within the solid polymer matrix. kpi.uarsc.org

For poly(DEAEMA), ¹³C and ¹⁵N ssNMR can probe the conformation and dynamics of the side chains. youtube.com Techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra. lmaleidykla.lt Analysis of chemical shifts and relaxation times offers insights into the mobility of different polymer segments. kpi.uasolidstatenmr.org.uk Advanced ssNMR experiments can further elucidate spin dynamics and the degree of structural heterogeneity, which is crucial for understanding the physical properties of these materials. youtube.comlmaleidykla.lt

Molecular Weight and Polydispersity Analysis

Determining the molecular weight and its distribution is critical for predicting the physical and mechanical properties of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers like poly(DEAEMA). nih.govscirp.orgslideshare.net This technique separates polymer molecules based on their size in solution. youtube.com

In a GPC experiment, a solution of the polymer, typically in a solvent like tetrahydrofuran (B95107) (THF) with a small amount of an amine to prevent column interactions, is passed through a column filled with porous gel beads. Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. unt.edushimadzu.com

By calibrating the system with polymer standards of known molecular weights, such as polystyrene or poly(methyl methacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the poly(DEAEMA) sample can be determined. slideshare.netunt.edushimadzu.com A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often a goal in controlled polymerization methods. unt.edu For poly(DEAEMA) synthesized via controlled radical polymerization techniques, PDI values are often below 1.2. scirp.orgslideshare.net

Table 3: Illustrative GPC Data for Poly(DEAEMA)

Sample Mn (g/mol) Mw (g/mol) PDI (Mw/Mn)
Poly(DEAEMA) Sample 1 32,000 35,200 1.10
Poly(DEAEMA) Sample 2 65,000 70,850 1.09
Poly(DEAEMA) Sample 3 120,000 130,800 1.09

Morphological and Structural Analysis

Referenced Chemical Compounds

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of DEAEMA-based materials, SEM provides critical insights into the physical structure of hydrogels, nanofibers, and other polymeric forms.

Dynamic Light Scattering (DLS) for Particle Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. wikipedia.org It is particularly suitable for analyzing particles in the submicron range. pmda.go.jp The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. wikipedia.org Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, causing slower fluctuations. wikipedia.org Analysis of these fluctuations allows for the determination of the hydrodynamic diameter (or Z-average diameter) of the particles and the polydispersity index (PDI), which measures the broadness of the size distribution. pmda.go.jp

Below is a table summarizing DLS data for drug-free micelles composed of different DEAEMA-containing copolymers.

Micelle CompositionAverage Particle Size (nm)Polydispersity Index (PDI)
mPEG-b-PDEAEMA-b-PMMA< 70< 0.17
mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA< 70< 0.17
mPEG-b-PDEAEMA-b-PMMA / PPEGMA-b-PDEAEMA< 70< 0.17

This table presents illustrative data based on findings for DEAEMA-based copolymeric micelles, which were found to have particle sizes under 70 nm with narrow polydispersity. nih.gov

Thermal Analysis

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For DEAEMA-based polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most critical and complementary techniques used. labmanager.com

Surface Properties Characterization

The surface properties of DEAEMA-based materials are critical for applications ranging from coatings and adhesives to biomedical devices, as they govern how the material interacts with its environment.

Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Properties

Inverse Gas Chromatography (IGC) is a highly sensitive and reliable gas-solid technique used to characterize the surface and bulk properties of solid materials, including polymers. surfacemeasurementsystems.comtubitak.gov.tr Unlike conventional gas chromatography, the material to be studied is packed into a column as the stationary phase, and known vapor probe molecules are injected. tubitak.gov.tr By measuring the retention time of these probes, one can determine key surface properties. tubitak.gov.tr

A primary application of IGC is the determination of the dispersive component of the surface free energy (γSd). This is achieved by injecting a series of non-polar probes (n-alkanes) and measuring their retention volumes. researchgate.net The γSd value, which relates to van der Waals forces, can be calculated using established models like the Dorris–Gray or Schultz methods. nih.gov

Furthermore, IGC can quantify the acid-base characteristics of a polymer surface by injecting polar probes. researchgate.net The specific free energy of adsorption (ΔGsp) and specific enthalpy of adsorption (ΔHsp) for these polar probes are determined. These values can then be used to calculate the Lewis acid (KA) and Lewis base (KD) parameters of the surface. researchgate.net

A study on a diblock copolymer of 2-(diethylamino) ethyl methacrylate–2-(dimethylamino) ethyl methacrylate (DEA-DMA) utilized IGC to characterize its surface. The results showed that the surface possessed a dominant basic character, as indicated by a significantly higher KD value compared to the KA value. researchgate.net This basicity is attributed to the lone pair of electrons on the nitrogen atoms of the tertiary amine groups in both DEAEMA and DMAEMA monomers. researchgate.net

ParameterDescriptionFinding for DEA-DMA Copolymer researchgate.net
γSd Dispersive component of surface energyConvenient values compared to conventional polymers.
KA Lewis acid parameterIndicated a low acidic character.
KD Lewis base parameterIndicated a high basic character.
KD/KA Ratio Ratio of base to acid character6.753, confirming a predominantly basic surface.

Contact Angle Measurements for Hydrophilicity/Hydrophobicity

Contact angle measurement is a direct and widely used method to assess the wettability of a solid surface by a liquid. measurlabs.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. biolinchina.com This angle provides a quantitative measure of a surface's hydrophilicity or hydrophobicity. Generally, a water contact angle below 90° indicates a hydrophilic (wettable) surface, while an angle above 90° signifies a hydrophobic (non-wettable) surface. measurlabs.combiolinchina.com

For DEAEMA-based materials, contact angle measurements are crucial for evaluating how their surfaces will behave in aqueous environments. The pH-responsive nature of the DEAEMA monomer means that the surface wettability can be tuned. At a low pH (below the pKa of PDEAEMA, which is around 7.3), the tertiary amine groups become protonated and positively charged. researchgate.net This increased charge leads to greater surface polarity and enhanced interaction with water, resulting in a lower contact angle (more hydrophilic). Conversely, at a high pH (above the pKa), the amine groups are deprotonated and neutral, making the surface more hydrophobic and leading to a higher contact angle. This switchable wettability is a key feature of smart polymers designed for various applications. researchgate.net

Swelling and Solution Properties

Hydrogels based on 2-(diethylamino)ethyl methacrylate (DEAEMA) are three-dimensional, crosslinked polymer networks that can absorb and retain significant amounts of water or biological fluids without dissolving. nih.gov This ability to swell is a defining characteristic and is central to their function in various applications. The swelling properties are not static; they are highly responsive to external stimuli, particularly pH and temperature, due to the tertiary amine groups present in the DEAEMA monomer. mdpi.comresearchgate.net The analysis and characterization of these swelling and solution properties are crucial for designing and optimizing DEAEMA-based materials for specific uses. Key parameters studied include the extent and rate of swelling, as well as the material's response to environmental changes.

Equilibrium Swelling Degree (ESD) and Swelling Kinetics

The swelling behavior of DEAEMA-based hydrogels is quantitatively described by two main parameters: the equilibrium swelling degree (ESD) and the swelling kinetics.

The Equilibrium Swelling Degree (ESD) , also referred to as the equilibrium swelling ratio (ESR), represents the maximum amount of solvent a hydrogel can absorb at equilibrium. nih.gov It is a critical measure of the hydrogel's maximum swelling capacity under specific conditions. nih.gov The ESD is determined by gravimetric analysis, where the weight of the hydrogel is measured at its fully swollen state (Ws) and its dry state (Wd). The ESD is typically calculated using the formula:

ESD (%) = [(Ws - Wd) / Wd] × 100% diva-portal.org

Swelling kinetics describe the rate at which a hydrogel absorbs a solvent and approaches its equilibrium swelling state. This dynamic process is important for applications where a rapid response is needed. nih.gov The kinetics are often studied by measuring the swelling ratio of the hydrogel at various time intervals until equilibrium is reached. researchgate.net The rate of swelling can be influenced by the porosity of the hydrogel, the solvent's diffusion coefficient into the polymer network, and the relaxation of the polymer chains. nih.govidosi.org The swelling process for DEAEMA hydrogels is often reversible and can be cycled by changing the environmental conditions. itu.edu.trresearchgate.net

The table below summarizes research findings on the equilibrium swelling and kinetic properties of various DEAEMA-based hydrogels.

Hydrogel SystemKey Findings on ESD and Swelling Kinetics
Cellulose-g-PDMAEMA The equilibrium swelling degree (ESD) was influenced by the grafting yield of PDMAEMA; however, at higher molar ratios, microgel particle formation caused a decrease in ESD. mdpi.com Subsequent gamma irradiation to increase crosslinking density also led to a decrease in the ESD. mdpi.com
P(DMAEMA-co-BMA) The equilibrium degree of swelling is strongly dependent on both pH and temperature. researchgate.net
PVA/PDMAEMA-PAAc DN Hydrogel The equilibrium swelling ratio was controlled by both the DMAEMA and acrylic acid (AAc) components in the network. researchgate.net
PDMAEMA Gels Swelling kinetic measurements showed that the pH sensitivity is stable and the swelling process is reproducible with changes in pH. itu.edu.tr
Poly(DEA-co-DMAEMA) The equilibrium swelling ratio (ESR) increases with a higher content of DMAEMA in the hydrogel. nih.gov

This table presents a summary of findings from different studies on DEAEMA-based materials. The specific values for ESD and kinetic constants vary widely depending on the exact composition, crosslinker density, and external conditions (pH, temperature, ionic strength).

pH and Temperature-Dependent Swelling Behavior

DEAEMA-based materials are well-known as "smart" polymers because their swelling behavior is highly sensitive to changes in the pH and temperature of the surrounding environment. researchgate.net

pH-Dependent Swelling: The pH sensitivity arises from the tertiary amine groups (-N(CH₂CH₃)₂) on the DEAEMA side chains. In acidic conditions (low pH), these amine groups become protonated (-N⁺H(CH₂CH₃)₂), leading to electrostatic repulsion between the positively charged polymer chains. mdpi.comresearchgate.net This repulsion forces the hydrogel network to expand, resulting in a high degree of swelling. Conversely, in basic conditions (high pH), the amine groups are deprotonated and neutral. The electrostatic repulsion diminishes, and hydrophobic interactions between the polymer chains can become dominant, causing the hydrogel to collapse and expel water, leading to a shrunken state. researchgate.netresearchgate.net The critical pH for this transition for poly(DEAEMA) is around pH 6.5–7.0, which corresponds to the approximate pKa of the polymer. acs.org This reversible swelling and deswelling in response to pH changes is a key feature of these materials. nih.gov

Temperature-Dependent Swelling: DEAEMA polymers also exhibit temperature sensitivity, specifically a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble and the hydrogel is swollen. Above the LCST, the polymer becomes insoluble, and the hydrogel undergoes a sharp transition to a collapsed state. researchgate.net This behavior is driven by a shift in the balance of interactions. At lower temperatures, hydrogen bonding between the polymer and water molecules is favorable, leading to swelling. As the temperature increases, hydrophobic interactions among the polymer chains become stronger, causing the network to contract and release water. researchgate.net The swelling ratio of DEAEMA-based hydrogels, therefore, typically decreases as the temperature rises above the LCST. researchgate.netresearchgate.net The exact value of the LCST can be tuned by copolymerization with other monomers. nih.gov

The interplay between pH and temperature provides a dual-stimuli-responsive system. For example, the temperature-responsiveness of these hydrogels can be dependent on the pH of the solution. researchgate.net

The following table summarizes findings on the pH and temperature-responsive swelling of DEAEMA-based hydrogels.

Hydrogel SystempH ResponseTemperature Response
PDMAEMA Gels Remain swollen up to pH 7.7, then exhibit a sharp collapse at pH 8.0. itu.edu.trIncreasing temperature leads to a decrease in the swelling ratio as hydrophobic interactions become dominant. researchgate.net
Poly(DMAEMA-co-MEMA) Swelling capacity increases rapidly as pH decreases due to protonation of tertiary amine groups. researchgate.net A sharp decrease in swelling is observed from pH 8 to 10. researchgate.netThe swelling ratio decreases rapidly with increasing temperature. researchgate.net
P(DMAEMA-co-BMA) Hydrogels Water content is strongly dependent on pH. researchgate.netWater content is strongly dependent on temperature. researchgate.net
PDEA-based Microgels Exhibit reversible swelling at low pH due to protonation of tertiary amine groups, with a critical pH around 6.5-7.0. acs.orgNot specified in the provided context.
Cel-g-PDMAEMA Hydrogels Swelling was monitored at pH 3, 5.5, and 10, showing significant pH-dependent changes, with swelling increasing from 270% to 900%. mdpi.comNot specified in the provided context.

This table illustrates the general trends observed in the pH and temperature-dependent swelling of DEAEMA-based materials as reported in various studies. Specific swelling ratios are highly dependent on the experimental conditions.

Q & A

Q. What are the key steps for synthesizing and purifying DEAEMA for polymerization studies?

DEAEMA is typically synthesized via free radical polymerization or controlled/living polymerization methods. Prior to use, it must be purified to remove inhibitors (e.g., hydroquinone) by passing through a column of basic activated aluminum oxide . The monomer is then stored under inert gas (e.g., nitrogen) to prevent premature polymerization. For lab-scale synthesis, stoichiometric ratios of monomer, initiator (e.g., azobisisobutyronitrile, AIBN), and chain transfer agents (in RAFT polymerization) are critical for reproducibility .

Q. Which standard characterization methods are used to analyze DEAEMA-based polymers?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to determine monomer conversion, polymer composition, and molecular weight by comparing integrals of methacrylate backbone protons (δ 5.5–6.1 ppm) and side-chain signals .
  • Gel Permeation Chromatography (GPC): Measures molecular weight distribution and dispersity (Đ) using THF or DMF as eluents, calibrated with polystyrene standards .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms polymerization by tracking the disappearance of the C=C bond stretch (~1630 cm⁻¹) .

Q. How should DEAEMA be handled safely in laboratory settings?

DEAEMA is a flammable liquid with acute toxicity (Category 4). Key safety measures include:

  • Using fume hoods and local exhaust ventilation to minimize inhalation risks .
  • Wearing nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storing in airtight containers away from oxidizers and heat sources .
  • Disposing waste via approved incineration or chemical treatment facilities .

Advanced Research Questions

Q. How do polymerization techniques (RAFT vs. ARGET ATRP) influence the properties of DEAEMA-based polymers?

  • RAFT Polymerization: Provides precise control over molecular weight and low dispersity (Đ < 1.2) using chain transfer agents (e.g., 4-cyano-4-[(dodecylsulfanyl)thiocarbonyl]pentanoic acid). Ideal for synthesizing block copolymers like PEG-b-PDEAEMA for pH-responsive nanoparticles .
  • ARGET ATRP: Uses reducing agents (e.g., ascorbic acid) to regenerate catalysts, enabling oxygen-tolerant polymerization. Yields polymers with tunable tertiary amine content for enhanced pH sensitivity .
  • Key Trade-offs: RAFT offers better control for complex architectures, while ARGET ATRP is more scalable but requires rigorous removal of copper catalysts .

Q. What experimental design considerations are critical for developing pH-responsive DEAEMA nanoparticles?

  • Monomer Ratios: Adjusting DEAEMA content in copolymers (e.g., with PEGMA) modulates the pKa (~7.5–8.0) and swelling behavior in response to pH changes .
  • Crosslinking Density: Incorporating crosslinkers (e.g., tetraethylene glycol dimethacrylate) affects nanoparticle stability and drug release kinetics .
  • Characterization: Dynamic light scattering (DLS) and zeta potential measurements at varying pH levels (4–10) validate pH-dependent size and charge reversal .

Q. How do structural modifications (e.g., substituents on the amino group) alter DEAEMA’s polymer properties?

Replacing diethylamino groups with dimethylamino or tert-butylamino groups impacts:

  • Biocidal Activity: Tert-butylamino derivatives show enhanced antimicrobial properties due to increased hydrophobicity .
  • pH Responsiveness: Dimethylamino groups lower the pKa (~6.5–7.0), shifting the phase transition to more acidic environments compared to DEAEMA .
  • Solubility: Bulky substituents (e.g., tert-butyl) reduce aqueous solubility but improve compatibility with hydrophobic drug carriers .

Q. How can researchers resolve contradictions in reported molecular weights of DEAEMA polymers?

Discrepancies often arise from differences in analytical methods:

  • NMR vs. GPC: NMR estimates absolute molecular weight by end-group analysis, while GPC provides relative values based on calibration. Use multi-angle light scattering (MALS) with GPC for accurate absolute measurements .
  • Sample Preparation: Ensure complete removal of unreacted monomer and solvent residues, which can skew GPC results .

Q. What strategies optimize DEAEMA-based hydrogels for biomedical applications?

  • Interpenetrating Networks (IPNs): Combine PDEAEMA with natural polymers (e.g., chitosan) to enhance mechanical strength and biocompatibility .
  • Swelling Studies: Monitor equilibrium swelling ratios in buffers of varying pH and ionic strength to assess responsiveness .
  • Drug Loading: Use electrostatic interactions between protonated DEAEMA (at pH < 7) and anionic drugs (e.g., nucleic acids) for high encapsulation efficiency .

Methodological Tables

Table 1: Comparison of DEAEMA Polymerization Techniques

ParameterRAFT Polymerization ARGET ATRP
Control MechanismChain transfer agentsRedox-active catalysts
Dispersity (Đ)1.1–1.31.2–1.5
Oxygen SensitivityHighLow (tolerant to air)
ScalabilityLab-scalePilot-scale feasible

Table 2: pH-Responsive Behavior of DEAEMA Copolymers

Copolymer SystempKaApplicationKey Reference
PEG-b-PDEAEMA~7.5Drug delivery (tumor targeting)
PDEAEMA-PMMA~8.0Antimicrobial coatings
Chitosan/PDEAEMA IPN~7.2Wound dressings

Key Recommendations for Researchers

  • Data Analysis: Apply statistical tests (e.g., ANOVA) to compare polymerization outcomes across batches .
  • Ethical Reporting: Disclose inhibitor removal efficiency and solvent residues to ensure reproducibility .
  • Interdisciplinary Collaboration: Partner with biologists to validate DEAEMA-based drug carriers in in vitro cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.